molecular formula C11H8N4O2 B3062520 8-Phenylxanthine CAS No. 2879-14-3

8-Phenylxanthine

Cat. No.: B3062520
CAS No.: 2879-14-3
M. Wt: 228.21 g/mol
InChI Key: ACCCXSZCOGNLFL-UHFFFAOYSA-N
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Description

8-Phenylxanthine is a useful research compound. Its molecular formula is C11H8N4O2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenyl-3,7-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-7-9(14-11(17)15-10)13-8(12-7)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCXSZCOGNLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485464
Record name 8-Phenylxanthine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-14-3
Record name 8-Phenylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Phenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-PHENYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2BVG6C31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

pharmacological profile of 8-phenylxanthine as an antagonist

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Profile of the 8-Phenylxanthine Scaffold: A Guide to Adenosine Receptor Antagonism

Executive Summary: The "Phenyl Switch"

The This compound scaffold represents a pivotal structural evolution in purinergic pharmacology. While naturally occurring methylxanthines (e.g., theophylline, caffeine) are weak, non-selective adenosine receptor antagonists with significant phosphodiesterase (PDE) inhibitory activity, the introduction of a phenyl group at the C8 position creates a "pharmacological switch."

This structural modification achieves two critical outcomes:

  • Potency Amplification: It drastically increases affinity for adenosine receptors (particularly

    
     and 
    
    
    
    subtypes) by promoting
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe171 in
    
    
    ) within the receptor's orthosteric binding pocket.
  • Selectivity Inversion: It significantly reduces or abolishes affinity for phosphodiesterases, transforming the molecule from a metabolic modulator into a dedicated receptor antagonist.

This guide details the pharmacological profile of the this compound class, using 8-phenyltheophylline (8-PT) and 1,3-dipropyl-8-phenylxanthine (DPPX/DPCPX) as the primary functional prototypes.

Chemical & Structural Basis

The core pharmacophore consists of the xanthine (3,7-dihydro-1H-purine-2,6-dione) bicyclic system. The pharmacological activity is dictated by substituents at


, 

, and

.
Structure-Activity Relationship (SAR)
PositionModificationPharmacological Impact
C8 Phenyl Ring The Critical Determinant. Increases adenosine receptor affinity by >10-fold vs. theophylline. Abolishes PDE inhibition.[1][2]
N1 / N3 Methyl (8-PT) Maintains non-selective antagonism (



). Moderate solubility.
N1 / N3 Propyl (DPPX) Increases

selectivity and potency (

< 10 nM). Increases lipophilicity.
Para-substituents -OH, -NH2, -SO3H Modulates solubility and affinity. Sulfonic acid derivatives (e.g., 8-p-sulfophenyltheophylline) become polar and cannot cross the blood-brain barrier (BBB).

Pharmacodynamics: Receptor Profile

8-Phenylxanthines function as competitive orthosteric antagonists . They bind to the same pocket as the endogenous ligand (adenosine) but do not induce the conformational change required for G-protein coupling.

Target Affinity & Selectivity

The following table contrasts the "parent" methylxanthine with 8-phenyl derivatives. Note the dramatic shift in


 (inhibitory constant) values.
Compound

Affinity (

)

Affinity (

)
Selectivity (

vs

)
PDE Inhibition
Theophylline ~15,000 nM~15,000 nMNon-selectiveHigh
8-Phenyltheophylline (8-PT) ~100 - 500 nM ~500 - 1000 nM Moderate (

)
Negligible
DPCPX (8-Cyclopentyl) 0.5 - 5.0 nM > 500 nMHigh (

-Selective)
Negligible

Mechanistic Insight: The 8-phenyl group occupies a hydrophobic sub-pocket in the receptor that is not utilized by adenosine itself. This "anchor" stabilizes the inactive state of the receptor.

Signaling Pathway Blockade

The diagram below illustrates the divergent signaling pathways of


 (Gi-coupled) and 

(Gs-coupled) receptors and the node of antagonism by this compound.

AdenosineSignaling cluster_A1 A1 Receptor Pathway (Inhibitory) cluster_A2 A2A Receptor Pathway (Stimulatory) Adenosine Adenosine (Endogenous) A1R A1 Receptor (Gi-Coupled) Adenosine->A1R Agonism A2AR A2A Receptor (Gs-Coupled) Adenosine->A2AR Agonism 8 8 PX This compound (Antagonist) PX->A1R Blocks PX->A2AR Blocks AC1 Adenylyl Cyclase A1R->AC1 Gi Inhibition cAMP_Down cAMP Decrease AC1->cAMP_Down AC2 Adenylyl Cyclase A2AR->AC2 Gs Stimulation cAMP_Up cAMP Increase AC2->cAMP_Up

Figure 1: Mechanism of Action. This compound competitively blocks both Gi-mediated inhibition and Gs-mediated stimulation of Adenylyl Cyclase.

Experimental Characterization: Protocols

To validate the pharmacological profile of an this compound derivative, Radioligand Binding Assays are the gold standard. They directly measure affinity (


) without the confounding factors of downstream signaling amplification.
Protocol: Competitive Radioligand Binding Assay

Objective: Determine the


 of 8-phenyltheophylline for the 

receptor.

Materials:

  • Receptor Source: Rat brain cortical membranes (rich in

    
     receptors).[3]
    
  • Radioligand:

    
    -DPCPX (0.5 nM final conc) or 
    
    
    
    -CCPA.
  • Non-Specific Binder: 10

    
     R-PIA or 1 mM Theophylline.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

BindingAssay Step1 1. Membrane Prep (Rat Cortex) Step2 2. Incubation (90 min @ 25°C) Step1->Step2 + [3H]-Ligand + 8-PX (Test) Step3 3. Filtration (GF/B Filters) Step2->Step3 Terminate Reaction Step4 4. Scintillation Counting Step3->Step4 Wash & Dry Step5 5. Data Analysis (Cheng-Prusoff) Step4->Step5 Calculate Ki

Figure 2: Radioligand Binding Workflow. This protocol isolates specific binding to calculate affinity constants.

Critical Technical Steps:

  • Solubilization: 8-Phenylxanthines are hydrophobic . Dissolve the stock in 100% DMSO (10 mM). Ensure the final assay concentration of DMSO is <1% to avoid receptor denaturation.

  • Equilibrium: Incubation must proceed until equilibrium is reached (typically 60-90 mins at 25°C). Premature filtration yields inaccurate

    
     values.
    
  • Data Analysis: Use the Cheng-Prusoff Equation to convert the measured

    
     to the absolute affinity constant 
    
    
    
    :
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

Applications & Limitations

Research Applications
  • In Vivo Antagonism: 8-Phenyltheophylline is widely used to block the physiological effects of adenosine (e.g., hypotension, bradycardia) in animal models due to its ability to cross the blood-brain barrier (unlike its sulfonated derivatives).

  • Crystallography: this compound derivatives are often used as co-crystallization ligands to stabilize adenosine receptors in their inactive conformations for X-ray structure determination.

Physicochemical Limitations
  • Solubility: The primary liability of the this compound scaffold is extremely poor aqueous solubility.[4]

    • Mitigation: Use of polar substituents (e.g., 8-(p-sulfophenyl)theophylline) improves solubility but prevents CNS entry.

  • Metabolism: 8-Phenyltheophylline is a potent inhibitor of CYP1A2 , which can lead to significant drug-drug interactions in in vivo studies.[1][2]

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry.

  • Bruns, R. F., et al. (1983). "Adenosine receptor binding: structure-activity analysis of 8-phenylxanthines." Proceedings of the National Academy of Sciences.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

  • Sigma-Aldrich. (2024). "Product Specification: 8-Phenyltheophylline (CAS 961-45-5)."[5]

  • Gifford Bioscience. (2024). "Radioligand Binding Assay Protocols."

Sources

Technical Guide: Structure-Activity Relationship of 8-Phenylxanthine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological characterization of 8-phenylxanthine derivatives , a critical class of adenosine receptor (AR) antagonists.

Executive Summary

The xanthine scaffold serves as the foundational pharmacophore for adenosine receptor antagonists. While naturally occurring xanthines (caffeine, theophylline) exhibit non-selective, micromolar affinity, the introduction of a phenyl group at the C8 position dramatically enhances affinity (nanomolar range) and provides a versatile template for subtype selectivity (A1, A2A, A2B, A3). This guide analyzes the molecular determinants of this affinity, detailing the synthetic pathways and validation protocols required for developing next-generation antagonists.

The Xanthine Scaffold & Numbering System

Understanding the SAR requires precise numbering of the purine-2,6-dione core. The biological activity is governed by steric and electronic modifications at three key zones: N1/N3 (solubility & subtype bias), N7 (selectivity), and C8 (affinity anchor).

DOT Diagram 1: Xanthine Scaffold & SAR Zones

XanthineSAR cluster_legend SAR Interaction Zones Core Xanthine Core (Purine-2,6-dione) N1 N1 Position Controls: A1 vs A2B Selectivity (e.g., Propyl vs Methyl) Core->N1 N3 N3 Position Controls: Potency (Steric bulk limit) Core->N3 C8 C8 Position (Phenyl) CRITICAL ANCHOR Controls: High Affinity & Functionalization Core->C8 N7 N7 Position Controls: A2A Selectivity (Methylation often shifts bias) Core->N7

Figure 1: The xanthine pharmacophore.[1][2] The C8-phenyl attachment is the primary driver for high-affinity binding, while N1/N3 substituents fine-tune subtype selectivity.

Structure-Activity Relationship (SAR) Analysis

The C8-Phenyl Anchor (Affinity Driver)

The substitution of the C8-hydrogen (as in theophylline) with a phenyl ring creates 8-phenyltheophylline (8-PT) . This single modification increases affinity for A1 and A2A receptors by >100-fold.

  • Mechanism: The phenyl ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) within the receptor's orthosteric binding pocket.
  • Substitutions on the Phenyl Ring:

    • Para (4-position): Highly tolerant to bulk. Ideal for attaching solubilizing groups (e.g., carboxylic acids, sulfonamides) without abolishing binding.

    • Ortho/Meta: Steric clashes often reduce affinity, though specific electronic withdrawals can enhance A2B selectivity.

N1 and N3 Alkyl Chains (Selectivity Tuning)

The length of alkyl chains at N1 and N3 dictates the fit within the hydrophobic sub-pockets.

Substituent PatternCompound ExampleSelectivity ProfileKd / Ki (Approx)
1,3-Dimethyl 8-Phenyltheophylline (8-PT)Non-selective (A1/A2A)~10–50 nM
1,3-Dipropyl DPPX / XACA1 Selective~1 nM (A1)
1-Propyl-3-Methyl Analogues of PSB-603A2B Selective~10 nM (A2B)
1-Propargyl 8-Styryl analogs (related)A2A Selective<10 nM (A2A)
Water Solubility vs. Affinity

A major limitation of 8-phenylxanthines is poor aqueous solubility.

  • Solution: Introduction of polar groups at the para-position of the phenyl ring (e.g., XAC : Xanthine Amine Congener).

  • Trade-off: While sulfophenyl or carboxyphenyl groups improve solubility, they must be positioned to extend out of the binding pocket into the solvent interface to avoid disrupting the hydrophobic core interaction.

Chemical Synthesis Protocols

Two primary pathways exist: the classical Traube Synthesis (step-wise ring closure) and the modern Suzuki Coupling (convergent late-stage functionalization).

DOT Diagram 2: Synthetic Pathways

Synthesis cluster_Traube Method A: Modified Traube Synthesis cluster_Suzuki Method B: Suzuki Cross-Coupling Start1 1,3-Dialkyl-6-aminouracil Nitrosation Nitrosation (NaNO2/AcOH) Start1->Nitrosation Reduction Reduction (Na2S2O4 or H2/Pd) Nitrosation->Reduction Diamime 5,6-Diaminouracil Reduction->Diamime Condensation Condensation w/ Benzaldehyde Diamime->Condensation RingClose Oxidative Cyclization (FeCl3 or DEAD) Condensation->RingClose Start2 8-Haloxanthine (e.g., 8-Bromotheophylline) Coupling Cross-Coupling Reaction (DMF, 90°C) Start2->Coupling Boronic Phenylboronic Acid Boronic->Coupling Catalyst Pd(PPh3)4 / Na2CO3 Catalyst->Coupling

Figure 2: Comparison of synthetic routes. Method A is preferred for building the core scaffold; Method B is superior for diversifying the 8-phenyl ring.

Protocol 1: General Synthesis of 8-Phenyl-1,3-dipropylxanthine (Traube Method)

Objective: Synthesize a high-affinity A1 antagonist core.

  • Nitrosation: Dissolve 1,3-dipropyl-6-aminouracil (10 mmol) in acetic acid. Add aqueous NaNO₂ dropwise at 0°C. Stir for 1h. Filter the purple precipitate (5-nitroso intermediate).

  • Reduction: Suspend the nitroso compound in NH₄OH. Add Na₂S₂O₄ (sodium dithionite) until the color shifts from purple to tan/white. Filter to obtain 1,3-dipropyl-5,6-diaminouracil.

  • Condensation: Reflux the diamine (5 mmol) with benzaldehyde (5.5 mmol) in ethanol for 4h to form the Schiff base (anil).

  • Cyclization: Treat the crude anil with diethyl azodicarboxylate (DEAD) or FeCl₃ in ethanol/water. Reflux for 2-4h.

  • Purification: Cool, filter precipitate, and recrystallize from DMF/Ethanol.

Pharmacological Characterization[2][3][4][5][6][7]

Protocol 2: Radioligand Binding Assay (A1 Receptor)

Objective: Determine the affinity (


) of the synthesized derivative.

Materials:

  • Source: Rat cerebral cortex membranes (rich in A1 receptors).

  • Radioligand: [³H]DPCPX (0.2–0.5 nM).

  • Non-specific control: 10 µM R-PIA or CPA.

Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000g for 15 min. Resuspend pellet.

  • Incubation: In triplicate tubes, add:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 50 µL [³H]DPCPX.

    • 50 µL Test compound (10⁻¹⁰ to 10⁻⁵ M) or Buffer (Total Binding) or Non-specific control.

  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry.

  • Jacobson, K. A., et al. (1985). "Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors."[3][4] Journal of Medicinal Chemistry.

  • Müller, C. E., et al. (1993). "7-Deaza-2-phenyladenines: structure-activity relationships of a new class of adenosine A1 receptor antagonists." Journal of Medicinal Chemistry.

  • Bruns, R. F., et al. (1983). "Binding of the A1-selective adenosine antagonist 8-cyclopentyl-1,3-dipropylxanthine to rat brain membranes." Proceedings of the National Academy of Sciences.

  • Baraldi, P. G., et al. (2008). "Medicinal Chemistry of A2B Adenosine Receptor Antagonists." Medicinal Research Reviews.

Sources

binding affinity of 8-phenylxanthine for A1 vs A2 receptors

Binding Affinity of this compound for A vs A Receptors

Technical Guide for Drug Discovery & Pharmacology

Executive Summary: The 8-Phenyl Shift

This compound (8-PX) represents a pivotal scaffold in the medicinal chemistry of purinergic signaling. While naturally occurring xanthines (caffeine, theophylline) are weak, non-selective adenosine receptor antagonists, the introduction of a phenyl group at the C8 position dramatically enhances affinity—often by >100-fold—and introduces variable degrees of subtype selectivity.

In drug development, "this compound" typically refers to the 8-phenyltheophylline (8-PT) derivative or its 1,3-dipropyl congeners (e.g., NPC 205), as the unsubstituted 1,3-H core is limited by poor aqueous solubility. 8-PT is widely utilized as a non-selective adenosine antagonist tool compound, though it exhibits a distinct affinity bias toward the A

Pharmacological Profile: A vs. A Affinity

The binding affinity of 8-phenylxanthines is characterized by a competitive antagonism profile. The data below synthesizes

Table 1: Comparative Binding Affinities ( in nM)

Data represents consensus values from rat brain (A


CompoundStructure (N1, N3, C8)A

Affinity (

)
A

Affinity (

)
Selectivity Ratio (A

/A

)
Classification
Theophylline 1,3-Me, 8-H14,000 nM15,000 nM~1.1Non-selective (Weak)
8-Phenyltheophylline (8-PT) 1,3-Me, 8-Phenyl40 - 100 nM 3,000 - 7,000 nM ~70 - 100Modest A

Selective
DPX (1,3-Diethyl-8-phenylxanthine) 1,3-Et, 8-Phenyl44 nM>1,000 nM>20A

Selective
XAC (Xanthine Amine Congener) 1,3-Pr, 8-(subst-Phenyl)1.2 nM30 - 80 nM~25 - 60High Potency (Mixed)

Key Insight: The addition of the C8-phenyl ring creates a steric and hydrophobic anchor that fits deeply into the exosite of the adenosine receptor. While it increases affinity for both subtypes compared to theophylline, the A


Structural Determinants (SAR)

The binding differential is driven by specific residues in the receptor binding pocket:

  • A

    
     Selectivity Driver:  The C8-phenyl group interacts via 
    
    
    -
    
    
    stacking with aromatic residues (e.g., Phe171 in human A
    
    
    ) in the receptor's extracellular loops.
  • N1/N3 Substitutions:

    • Methyl (Theophylline series): Retains moderate non-selectivity.

    • Propyl (1,3-dipropyl series): Significantly enhances A

      
       affinity (low nanomolar) and is the basis for highly selective tools like DPCPX.
      
  • Solubility vs. Affinity: Unsubstituted this compound is highly insoluble.[2] Sulfonation (8-p-sulfophenyl) increases solubility but obliterates blood-brain barrier (BBB) permeability and reduces affinity, creating peripherally restricted antagonists.

Signaling Pathways: A vs. A

Understanding the downstream effects of this compound antagonism requires visualizing the opposing signaling cascades of the target receptors.

AdenosineSignalingcluster_receptorsMembrane ReceptorsA1Adenosine A1 Receptor(Gi-Coupled)GiGαi ProteinA1->GiA2Adenosine A2A Receptor(Gs-Coupled)GsGαs ProteinA2->GsLigandThis compound(Antagonist)Ligand->A1BlocksLigand->A2BlocksACAdenylyl CyclaseGi->ACInhibitsGs->ACActivatescAMPcAMP LevelsAC->cAMPModulatesPKAPKA ActivationcAMP->PKAEffect_A1Inhibition ofNeurotransmitter ReleasePKA->Effect_A1If A1 dominantEffect_A2Vasodilation /Anti-inflammatoryPKA->Effect_A2If A2 dominant

Caption: this compound acts as a competitive antagonist, blocking both the Gi-coupled A


Experimental Protocol: Radioligand Binding Assay

To determine the

Phase 1: Membrane Preparation
  • Source: Rat cerebral cortex (A

    
     rich) or Striatum (A
    
    
    rich).
  • Lysis: Homogenize tissue in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

  • Wash: Centrifuge at 48,000

    
     for 10 min. Resuspend pellet in buffer. Repeat wash 2x to remove endogenous adenosine (critical step).
    
  • Deaminase Treatment: Incubate final pellet with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to degrade residual endogenous ligand.

Phase 2: Binding Assay Workflow
  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
     (promotes agonist binding, optional for antagonists but standardizes state).
    
  • Radioligands:

    • A

      
      :  1.0 nM [
      
      
      H]DPCPX (Antagonist) or [
      
      
      H]CCPA (Agonist).
    • A

      
      :  5.0 nM [
      
      
      H]CGS-21680 (Agonist) or [
      
      
      H]ZM-241385 (Antagonist).
StepActionRationale
1. Plate Setup Add 50 µL This compound (10

to 10

M).
Establishes displacement curve.
2. Radioligand Add 50 µL Radioligand (at

concentration).
Ensures competition at ~50% occupancy.
3. Initiation Add 100 µL Membrane Suspension (20-50 µg protein).Starts equilibrium reaction.
4. Incubation Incubate 60 min at 25°C.Allows equilibrium (8-PT has fast kinetics).
5. Termination Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).PEI reduces hydrophobic non-specific binding.
6. Wash Wash 3x with 3 mL ice-cold buffer.Removes unbound radioligand.[3]
Phase 3: Data Analysis

Calculate


  • Validation Check: Hill slope should be near -1.0 (indicating competitive binding at a single site).

References

  • Bruns, R. F., et al. (1980). "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists." Proceedings of the National Academy of Sciences, 77(9), 5547–5551. Link

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow." Biochemical Pharmacology, 34(11), 1923-1933. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. Link

  • Fredholm, B. B., et al. (2001).[4] "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews, 53(4), 527-552. Link

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Technical Data Sheet. Link

Technical Guide: 8-Phenylxanthine – Chemical Profile and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Phenylxanthine (8-PX) represents a foundational scaffold in the development of high-affinity adenosine receptor antagonists. As the parent compound for widely utilized derivatives such as 8-phenyltheophylline (8-PT) and 1,3-dipropyl-8-phenylxanthine (DPX), 8-PX exhibits potent, non-selective antagonism at adenosine


 and 

receptors. Despite its high intrinsic affinity, its utility in in vivo models is historically limited by poor aqueous solubility, necessitating specific formulation strategies or structural modification (e.g., sulfonation).[1] This guide provides a comprehensive technical analysis of 8-PX, detailing its physicochemical properties, synthetic pathways, and biological mechanisms for researchers in purinergic pharmacology.

Part 1: Physicochemical Profile

This compound is a purine derivative characterized by a xanthine core substituted with a phenyl group at the C8 position.[2] This modification significantly enhances affinity for adenosine receptors compared to naturally occurring xanthines like theophylline, primarily through hydrophobic interactions with the receptor binding pocket.

Key Properties Table
PropertyDataNotes
IUPAC Name 8-phenyl-3,7-dihydropurine-2,6-dione
Chemical Formula

Distinct from 8-phenyltheophylline (

)
Molecular Weight 228.21 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point >300°COften reported >360°C; decomposes before melting
Solubility (Water) Very Low (< 10

M)
Neutral pH; practically insoluble
Solubility (Organic) Soluble in DMSO, DMFRecommended for stock solutions
Solubility (Alkaline) Soluble in 1N NaOHForms water-soluble sodium salt due to acidic N-H protons
pKa Acidic characterN-H protons at N1/N3/N7 render it soluble in base
Structural Analysis

The 8-phenyl moiety serves as a critical "anchor," projecting into a hydrophobic region of the adenosine receptor (often termed the "phenyl pocket"). This interaction provides a


100-fold increase in affinity over unsubstituted xanthine. However, the lack of alkyl chains at N1 and N3 in the parent 8-PX molecule results in high lattice energy and extensive hydrogen bonding, leading to its characteristic poor solubility.

Part 2: Synthesis and Characterization[7]

The synthesis of this compound typically follows a modified Traube synthesis or a direct oxidative cyclization route. The most robust protocol involves the condensation of 5,6-diaminouracil with benzaldehyde, followed by ring closure.

Synthesis Workflow (Graphviz)

Synthesis Start 5,6-Diaminouracil (Precursor) Inter Imine Intermediate (Schiff Base) Start->Inter Condensation (Acidic MeOH) Reagent Benzaldehyde (Reagent) Reagent->Inter Cyclization Oxidative Cyclization (SOCl2 or I2) Inter->Cyclization Ring Closure Product This compound (C11H8N4O2) Cyclization->Product Purification

Figure 1: Synthetic pathway for this compound via oxidative cyclization of a Schiff base intermediate.

Detailed Protocol

1. Formation of the Imine Intermediate:

  • Reagents: 5,6-diaminouracil sulfate, Benzaldehyde, Methanol, Acetic Acid.

  • Procedure: Suspend 5,6-diaminouracil in methanol containing catalytic acetic acid. Add a slight excess (1.1 eq) of benzaldehyde. Reflux for 2–4 hours.

  • Observation: The reaction mixture typically changes color (yellow/orange), and the Schiff base intermediate may precipitate upon cooling.

  • Validation: TLC should show consumption of the diaminouracil starting material.

2. Oxidative Cyclization:

  • Reagents: Thionyl chloride (

    
    ) or Iodine (
    
    
    
    ) in an organic solvent (e.g., dioxane or nitrobenzene).
  • Procedure: Treat the isolated imine intermediate with the oxidizing agent at reflux temperatures. This step dehydrogenates the intermediate to form the aromatic imidazole ring, completing the xanthine core.

  • Purification: The crude product is often precipitated by adding water or adjusting pH. Recrystallization from DMF or reprecipitation from alkaline solution (dissolve in NaOH, precipitate with HCl) yields pure 8-PX.

Part 3: Biological Mechanism & Pharmacology[10][11]

This compound acts as a competitive, non-selective antagonist at cell surface adenosine receptors (ARs). It blocks the binding of endogenous adenosine, thereby preventing the activation of downstream G-protein signaling cascades.

Mechanism of Action (Graphviz)

Mechanism cluster_A1 A1 Receptor (Gi-Coupled) cluster_A2 A2A Receptor (Gs-Coupled) Adenosine Adenosine (Endogenous Agonist) A1 A1 Receptor Adenosine->A1 Activates A2 A2A Receptor Adenosine->A2 Activates PX8 This compound (Antagonist) PX8->A1 Blocks PX8->A2 Blocks Gi Gi Protein A1->Gi AC_Inhib Adenylyl Cyclase (Inhibition) Gi->AC_Inhib Effect_A1 Decrease cAMP (Bradycardia, Sedation) AC_Inhib->Effect_A1 Gs Gs Protein A2->Gs AC_Stim Adenylyl Cyclase (Stimulation) Gs->AC_Stim Effect_A2 Increase cAMP (Vasodilation) AC_Stim->Effect_A2

Figure 2: Antagonism of Adenosine A1 (Gi-coupled) and A2A (Gs-coupled) receptors by this compound.

Pharmacological Insights[10][11]
  • Selectivity: 8-PX is considered non-selective, showing nanomolar affinity for both

    
     and 
    
    
    
    subtypes.[1]
  • Potency: While potent (

    
     values often < 1 
    
    
    
    M), it is generally less potent than its dialkyl derivatives (e.g., 1,3-dipropyl-8-phenylxanthine, DPCPX).
  • Therapeutic Relevance: Its primary value is as a chemical probe and scaffold. Derivatives are investigated for:

    • Renal Protection: Antagonizing

      
       receptors to induce diuresis without potassium loss.
      
    • CNS Disorders: Modulating neurotransmitter release (via

      
       blockade) or psychomotor activity (via 
      
      
      
      blockade).

Part 4: Experimental Protocols

Stock Solution Preparation

Due to its poor water solubility, correct handling is critical for assay reproducibility.

  • DMSO Stock (Preferred for In Vitro):

    • Dissolve 8-PX in 100% DMSO to a concentration of 10–50 mM.

    • Sonicate if necessary.

    • Store at -20°C.

    • Note: Ensure the final DMSO concentration in the cell assay is < 0.1% to avoid solvent toxicity.

  • Alkaline Stock (For Aqueous Applications):

    • Dissolve 8-PX in 0.1 N or 1 N NaOH.

    • The compound will form a sodium salt and dissolve readily.

    • Dilute rapidly into the assay buffer.

    • Warning: Check pH compatibility with your biological system; the buffer capacity must be sufficient to neutralize the added base.

Storage and Stability[5]
  • Solid State: Stable for years at room temperature if protected from moisture.

  • Solutions: DMSO stocks are stable for months at -20°C. Aqueous alkaline solutions should be prepared fresh to prevent precipitation or degradation.

References

  • PubChem. (2025). This compound Compound Summary (CID 12295530). National Library of Medicine. [Link]

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077–2080. [Link]

  • Daly, J. W., et al. (1985).[3] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology, 35(15), 2467-2481.

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199. [Link]

Sources

Biological Activity of 8-Phenylxanthine in Renal Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 8-phenylxanthine and its functional derivatives in renal physiology.

Executive Summary

This compound (8-PX) represents a foundational scaffold in the development of adenosine receptor antagonists. In renal physiology, 8-PX and its optimized derivatives—most notably 8-phenyltheophylline (8-PT) and 1,3-dipropyl-8-phenylxanthine —are critical molecular probes used to delineate the regulatory role of adenosine in tubuloglomerular feedback (TGF), renal hemodynamics, and renin release.

While endogenous adenosine acts as a metabolic "brake" on the kidney (reducing GFR and oxygen consumption during stress), this compound derivatives function as competitive antagonists, reversing these effects. This guide provides the mechanistic grounding, physicochemical handling strategies, and validated protocols required to utilize 8-PX compounds effectively in in vivo and ex vivo renal models.

Molecular Pharmacology & Selectivity

To use this compound effectively, one must distinguish between the core scaffold and its functional derivatives. The unsubstituted parent compound (this compound) suffers from poor solubility and moderate potency. Consequently, methylated or propylated derivatives are the standard for physiological interrogation.

Structure-Activity Relationship (SAR)

The addition of a phenyl group at the C8 position of the xanthine ring significantly increases affinity for adenosine receptors compared to natural methylxanthines (e.g., theophylline).

CompoundChemical NameReceptor Selectivity

(A1)

(A2)
Primary Renal Application
8-PX This compoundNon-selective~100 nM~500 nMScaffold / Metabolite studies
8-PT 8-phenyl-1,3-dimethylxanthineNon-selective / Slight A186 nM >1

M
Standard Tool: Blocks net adenosine effects (TGF + Renin).
DPCPX 1,3-dipropyl-8-cyclopentylxanthineHighly A1 Selective 0.47 nM >200 nMIsolating A1-mediated vasoconstriction.

Technical Note: In renal ischemia-reperfusion models, 8-PT is often preferred over highly selective A1 antagonists when the goal is to block the total renal vascular response to adenosine, which involves a complex interplay of A1 (constriction) and A2 (dilation).

Physiological Mechanisms in the Kidney[1][2]

Adenosine regulates the kidney primarily through A1 and A2 receptors. 8-PX derivatives exert their biological activity by competitively blocking these pathways.

The Adenosine-Renal Axis
  • Tubuloglomerular Feedback (TGF): High NaCl delivery to the macula densa triggers ATP release, which degrades to adenosine. Adenosine binds A1 receptors on the afferent arteriole, causing vasoconstriction and reducing GFR.

    • 8-PX Effect: Blunts TGF, preventing GFR reduction despite high distal salt load.

  • Renin Release: Adenosine inhibits renin release via A1 receptors on Juxtaglomerular (JG) cells (calcium-dependent pathway).

    • 8-PX Effect:Disinhibition. Administration of 8-PX typically causes a sharp increase in plasma renin activity (PRA).

  • Hemodynamics:

    • A1 (Afferent): Vasoconstriction.

    • A2 (Efferent/Medulla): Vasodilation.

    • 8-PX Effect: The net hemodynamic effect depends on the basal adenosine tone. In hypoxic/ischemic kidneys (high adenosine), 8-PX restores RBF.

Mechanistic Pathway Diagram

The following diagram illustrates the signaling blockade mediated by this compound derivatives.

RenalAdenosinePathway cluster_inputs Stimuli ATP_Breakdown ATP Breakdown (Ischemia/Metabolic Stress) Adenosine Extracellular Adenosine ATP_Breakdown->Adenosine MaculaDensa Macula Densa (High NaCl Load) MaculaDensa->Adenosine A1_Rec A1 Receptor (Afferent Arteriole & JG Cells) Adenosine->A1_Rec A2_Rec A2 Receptor (Efferent Arteriole) Adenosine->A2_Rec cAMP_Down cAMP ↓ Ca2+ ↑ A1_Rec->cAMP_Down cAMP_Up cAMP ↑ A2_Rec->cAMP_Up EightPX This compound (8-PT / DPCPX) EightPX->A1_Rec  BLOCKS EightPX->A2_Rec  BLOCKS (High Dose) Vasoconstriction Vasoconstriction (GFR ↓) cAMP_Down->Vasoconstriction Renin_Inhib Renin Release Inhibited cAMP_Down->Renin_Inhib Vasodilation Vasodilation (Medullary Flow ↑) cAMP_Up->Vasodilation

Caption: Mechanism of Action. 8-PX derivatives competitively antagonize A1 receptors, preventing adenosine-mediated vasoconstriction and renin inhibition.

Experimental Protocols

The primary challenge with 8-phenylxanthines is solubility . Improper preparation leads to micro-precipitation in the renal vasculature, confounding hemodynamic data.

Preparation of 8-Phenyltheophylline (8-PT) for In Vivo Use

Objective: Prepare a stable 2 mg/mL solution for intravenous (IV) infusion in rats.

Reagents:

  • 8-Phenyltheophylline (Sigma/Tocris, CAS 961-45-5)

  • 1.0 M NaOH (Sodium Hydroxide)

  • 0.9% Saline (Isotonic NaCl)

  • pH meter

Protocol:

  • Weighing: Weigh 10 mg of 8-PT powder.

  • Initial Dissolution: Add 0.5 mL of 1.0 M NaOH. Vortex vigorously until the solution is clear and yellow. Xanthines are acidic and require high pH to deprotonate for solubility.

  • Dilution: Slowly add 4.5 mL of 0.9% Saline while vortexing.

  • pH Adjustment (Critical): The solution will be highly alkaline (~pH 12). Carefully back-titrate with dilute HCl to pH ~8.5–9.0.

    • Warning: If pH drops below 8.0, 8-PT will precipitate immediately. Do not attempt to reach physiological pH (7.4) in the stock syringe; the blood buffering capacity will handle the injection if infused slowly.

  • Filtration: Pass through a 0.22

    
    m filter to remove any micro-crystals.
    
In Vivo Renal Clearance Protocol (Rat)

Objective: Measure the effect of 8-PT on GFR and Renin during Adenosine Challenge.

  • Surgical Prep: Anesthetize Sprague-Dawley rat (thiobutabarbital 100 mg/kg IP). Cannulate trachea, jugular vein (infusions), femoral artery (BP monitoring), and bladder (urine collection).

  • Equilibration: Infuse FITC-Inulin (or 3H-Inulin) for GFR measurement. Allow 60 min stabilization.

  • Baseline Period (30 min): Collect urine and mid-point blood sample.

  • Adenosine Challenge (Optional): Infuse Adenosine (intra-renal or IV) to induce vasoconstriction.

  • 8-PT Administration:

    • Bolus: 5 mg/kg IV slow push (over 2 mins).

    • Maintenance: 5 mg/kg/hr infusion (optional for long studies).

  • Experimental Period (30 min): Collect urine and blood.

  • Readouts:

    • GFR:

      
      
      
    • Renin: Plasma Renin Activity (PRA) via RIA or ELISA.

    • Sodium: Flame photometry or ISE.

Data Interpretation & Troubleshooting

Expected Results

When 8-PX/8-PT is administered successfully, the following physiological shifts confirm biological activity:

ParameterExpected Change (Basal)Expected Change (High Adenosine/Ischemia)Mechanistic Cause
GFR No Change / Slight

Marked

Reversal of A1-mediated afferent constriction.
RBF No Change / Slight

Marked

Vasodilation of renal vasculature.
Renin (PRA) Significant

Significant

Removal of tonic A1 inhibition on JG cells.
Na+ Excretion

(Natriuresis)

Inhibition of NHE3 transport in proximal tubule (A1 blockade).
Troubleshooting Common Issues

Issue: "No hemodynamic effect observed."

  • Cause 1: Basal adenosine levels in healthy, hydrated animals are low. The antagonist has nothing to antagonize.

  • Solution: Use a stress model (salt depletion, ischemia, or exogenous adenosine infusion) to raise adenosine tone.

  • Cause 2: Precipitation.

  • Solution: Check the infusion line. If the solution turned cloudy upon contact with blood/saline, the drug did not reach the kidney. Use the high-pH preparation method.

Issue: "Transient hypotension upon injection."

  • Cause: 8-PX derivatives are non-specific PDE inhibitors at very high doses (though 8-PT is cleaner than theophylline) and can antagonize cardiac A1 receptors (tachycardia).

  • Solution: Slow the bolus injection rate.

References

  • Selectivity of this compound Deriv

    • Title: 125I-labeled this compound derivatives: antagonist radioligands for adenosine A1 receptors.[1]

    • Source: Jacobson KA, et al. J Med Chem.[2]

    • URL:[Link]

  • Renal Hemodynamics & 8-PT

    • Title: Methylxanthines and the Kidney.
    • Source: Schnermann J. Handb Exp Pharmacol.
    • URL:[Link]

  • Renin Release Mechanism

    • Title: Methylxanthines augment the renin response to suprarenal-aortic constriction.
    • Source: Spielman WS, et al. Am J Physiol.
    • URL:[Link]

  • Structure-Activity Rel

    • Title: Potent adenosine receptor antagonists that are selective for the A1 receptor subtype.[3][4][5]

    • Source: Martinson EA, et al. Mol Pharmacol.
    • URL:[Link]

  • Preparation & Solubility D

    • Title: 1,3-Dimethyl-8-phenylxanthine (8-Phenyltheophylline)
    • Source: Sigma-Aldrich.

Sources

An In-Depth Technical Guide on the Effects of 8-Phenylxanthine on Cyclic AMP Accumulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effects of 8-phenylxanthine on cyclic AMP (cAMP) accumulation. It delves into the underlying molecular mechanisms, provides detailed experimental protocols for robustly measuring these effects, and offers insights into data interpretation.

Introduction: this compound as a Modulator of Cellular Signaling

This compound is a xanthine derivative that serves as a valuable pharmacological tool for investigating cellular signaling pathways, primarily through its action as an antagonist of adenosine receptors.[1][2] Understanding its influence on the intracellular second messenger, cyclic adenosine monophosphate (cAMP), is crucial for elucidating the physiological and pathophysiological roles of adenosine signaling. This guide will explore the intricate relationship between this compound, adenosine receptors, and the subsequent modulation of cAMP levels.

The Molecular Dance: Adenosine Receptors and cAMP Regulation

Adenosine is a ubiquitous nucleoside that fine-tunes a vast array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] These receptors are integral to regulating the synthesis of intracellular cAMP. The effects of this compound on cAMP accumulation are a direct consequence of its interaction with these receptors.

The adenosine receptor family is divided into two main signaling pathways based on their coupling to heterotrimeric G proteins:

  • A1 and A3 Receptors (Gαi/o-coupled): Activation of these receptors by adenosine leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[4] This results in a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors (Gαs-coupled): Conversely, adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP accumulation.[4]

This compound, by blocking the binding of endogenous adenosine to these receptors, reverses these effects. For instance, in a system where A1 receptors are predominantly active, this compound will prevent the adenosine-induced decrease in cAMP, thereby leading to a relative increase in cAMP levels. Conversely, in a system dominated by A2A receptor activity, this compound will block the adenosine-stimulated increase in cAMP.

The following diagram illustrates the opposing regulatory effects of adenosine receptor subtypes on cAMP production.

cluster_membrane Plasma Membrane A1R A1/A3 Receptors Gi Gαi/o A1R->Gi Activates A2R A2A/A2B Receptors Gs Gαs A2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Gs->AC Stimulates Adenosine_ext Adenosine Adenosine_ext->A1R Adenosine_ext->A2R Xanthine This compound Xanthine->A1R Xanthine->A2R ATP ATP

Figure 1: Adenosine Receptor Signaling and cAMP Modulation.
Binding Affinity and Selectivity of this compound
CompoundReceptor SubtypeReported Ki (nM)
1,3-diethyl-8-phenylxanthineRat A144[1]
1,3-dipropyl-8-phenylxanthine derivativesHuman A2B37[7]

Table 1: Reported Binding Affinities of this compound Derivatives

It is also important to consider that at higher concentrations, some xanthine derivatives can act as phosphodiesterase (PDE) inhibitors.[8] PDEs are enzymes that degrade cAMP, so their inhibition would lead to an increase in cAMP levels, independent of adenosine receptor antagonism. This potential off-target effect should be considered when designing experiments and interpreting results.

Experimental Protocols for Measuring cAMP Accumulation

To accurately quantify the effects of this compound on cAMP accumulation, robust and validated experimental protocols are essential. Below are detailed methodologies for two widely used techniques: a competitive enzyme-linked immunosorbent assay (ELISA) and a homogeneous time-resolved fluorescence (HTRF) assay.

Key Reagents and Considerations
  • Forskolin: A direct activator of adenylyl cyclase, often used to elevate basal cAMP levels, which is particularly useful when studying the inhibitory effects of Gαi-coupled receptors.[8]

  • IBMX (3-isobutyl-1-methylxanthine): A non-selective phosphodiesterase inhibitor that prevents the degradation of cAMP, thus amplifying the signal.[8] Note that IBMX is also a non-selective adenosine receptor antagonist, which should be taken into account during experimental design.[8]

Experimental Workflow Overview

The general workflow for assessing the impact of this compound on cAMP levels is as follows:

cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells expressing the adenosine receptor of interest into a multi-well plate. B 2. Pre-incubation (optional) Pre-treat cells with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation. A->B C 3. Compound Treatment Add this compound at various concentrations. For Gi-coupled receptors, co-stimulate with forskolin. B->C D 4. Cell Lysis Lyse the cells to release intracellular cAMP. C->D E 5. cAMP Quantification Measure cAMP levels using a suitable assay (e.g., ELISA or HTRF). D->E F 6. Data Analysis Generate a standard curve and calculate cAMP concentrations in the samples. E->F

Figure 2: General Experimental Workflow for cAMP Measurement.
Protocol 1: Competitive ELISA for cAMP Quantification

This protocol is based on the principle of a competitive immunoassay where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.[9][10]

Materials:

  • Cells expressing the adenosine receptor of interest

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well)

  • This compound

  • Forskolin (if studying Gi-coupled receptors)

  • IBMX

  • Commercially available cAMP ELISA kit (e.g., from Abcam, Cell Biolabs, Aviscera Bioscience)[9][10][11]

  • Plate reader capable of measuring absorbance at the appropriate wavelength (typically 405-450 nm)[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at an optimized density in a 96-well plate and culture overnight to allow for attachment.

  • Reagent Preparation: Prepare stock solutions of this compound, forskolin, and IBMX in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the cAMP standard provided in the ELISA kit to generate a standard curve.[9]

  • Pre-incubation: Remove the culture medium and replace it with serum-free medium containing a PDE inhibitor like IBMX (e.g., 0.5 mM). Incubate for 15-30 minutes at 37°C.[12]

  • Compound Treatment:

    • For Gs-coupled receptors (A2A, A2B): Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., an A2A/A2B agonist).

    • For Gi-coupled receptors (A1, A3): Add varying concentrations of this compound along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate basal cAMP production.[13] Include controls with forskolin alone and forskolin plus an A1/A3 agonist.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions (e.g., using a provided lysis buffer).[11]

  • ELISA Procedure:

    • Add the cell lysates and cAMP standards to the antibody-coated wells of the ELISA plate.

    • Add the enzyme-labeled cAMP conjugate.

    • Add the anti-cAMP antibody.

    • Incubate as per the kit's instructions (typically 1-2 hours at room temperature).[9][11]

    • Wash the plate multiple times to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.[11]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

HTRF assays are competitive immunoassays that utilize fluorescence resonance energy transfer (FRET) between a donor (europium cryptate-labeled anti-cAMP antibody) and an acceptor (d2-labeled cAMP). The signal is inversely proportional to the cAMP concentration in the sample.[14][15]

Materials:

  • Same as for the ELISA protocol

  • Commercially available HTRF cAMP assay kit (e.g., from Revvity/PerkinElmer, Cisbio)[16][17]

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-5 of the ELISA protocol, typically in a 384-well plate format.[15]

  • Reagent Preparation: Prepare the HTRF reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) according to the kit's instructions.[14]

  • Lysis and Detection (One-Step): Add the mixture of lysis buffer and HTRF reagents directly to the wells containing the treated cells.[13]

  • Incubation: Incubate the plate at room temperature for 1 hour.[13]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[14]

FeatureCompetitive ELISAHTRF Assay
Principle Competitive binding, colorimetric detectionCompetitive binding, time-resolved FRET
Throughput ModerateHigh
Wash Steps YesNo (homogeneous)
Sensitivity HighVery High
Instrumentation Standard plate readerHTRF-compatible plate reader

Table 2: Comparison of cAMP Assay Methodologies

Data Analysis and Interpretation

1. Standard Curve Generation:

For both ELISA and HTRF assays, a standard curve must be generated by plotting the signal (absorbance for ELISA, fluorescence ratio for HTRF) against the known concentrations of the cAMP standards. A four-parameter logistic (4PL) curve fit is typically used to model the sigmoidal relationship.[18][19][20]

2. Calculation of cAMP Concentration:

The concentration of cAMP in the experimental samples is determined by interpolating their signal values onto the standard curve. Remember to account for any dilution factors used during sample preparation.[18]

3. Interpreting the Effects of this compound:

  • Antagonism of Gs-coupled receptors (A2A/A2B): In the presence of an A2A/A2B agonist, this compound should cause a dose-dependent decrease in cAMP accumulation. This is because it competes with the agonist for receptor binding, thus reducing the activation of adenylyl cyclase.

  • Antagonism of Gi-coupled receptors (A1/A3): In the presence of an A1/A3 agonist and forskolin, this compound will cause a dose-dependent increase in cAMP levels (or a reversal of the agonist-induced inhibition). By blocking the inhibitory signal from the A1/A3 receptor, this compound allows for a greater forskolin-stimulated cAMP production.[13]

4. Schild Analysis:

To determine the affinity (pA2 value) of this compound as a competitive antagonist, a Schild analysis can be performed. This involves generating agonist dose-response curves in the presence of increasing concentrations of this compound.[4]

Conclusion

This compound is a powerful tool for dissecting the role of adenosine signaling in cellular processes. By understanding its mechanism of action as an adenosine receptor antagonist and employing robust methodologies for measuring cAMP accumulation, researchers can gain valuable insights into the complex regulation of this critical second messenger. The protocols and data interpretation guidelines provided in this technical guide offer a solid foundation for designing and executing well-controlled experiments to investigate the effects of this compound on cAMP signaling.

References

  • Biocompare. (n.d.). cAMP Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... [Image]. Retrieved from [Link]

  • Cisbio. (2007, May). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Assay Guidance Manual [Internet]. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

  • Guo, D., et al. (2018). Kinetic profiling and functional characterization of this compound derivatives as A2B adenosine receptor antagonists. Scientific Reports, 8(1), 1-13.
  • Assay Guidance Manual [Internet]. (n.d.). Table 1. [Comparison of popular cAMP assay technologies]. National Center for Biotechnology Information. Retrieved from [Link]

  • Biocompare. (n.d.). Buy cAMP assay kits Read Reviews. Retrieved from [Link]

  • Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2000). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of Medicinal Chemistry, 43(13), 2534-2545.
  • Aviscera Bioscience. (n.d.). cAMP ELISA KIT. Retrieved from [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Current topics in medicinal chemistry, 11(11), 1384-1407.
  • Seamon, K. B., Padgett, W., & Daly, J. W. (1983). FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS. Journal of medicinal chemistry, 26(4), 436-439.
  • Zhang, L., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Journal of visualized experiments : JoVE, (145), e59239.
  • Baker, J. G. (2010). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British journal of pharmacology, 161(6), 1267-1279.
  • Jacobson, K. A., Ukena, D., Kirk, K. L., & Daly, J. W. (1986). 125I-labeled this compound derivatives: antagonist radioligands for adenosine A1 receptors. Journal of medicinal chemistry, 29(11), 2134-2139.
  • Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Waters, J. (1986). Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents. Journal of medicinal chemistry, 29(8), 1520-1524.
  • Kumar, R., et al. (2014). Novel 8-(p-substituted-phenyl/benzyl)xanthines with selectivity for the A2A adenosine receptor possess bronchospasmolytic activity. European journal of medicinal chemistry, 76, 258-268.
  • van der Klein, P. A., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
  • Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (2018, September 30). How to calculate standard and sample concentration on competitive ELISA? [Forum post]. Retrieved from [Link]

  • Marti, L., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of biomolecular screening, 20(10), 1264-1271.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Boster Biological Technology. (2024, June 14). How to Generate an ELISA Standard Curve. Retrieved from [Link]

  • Comeo, E., et al. (2020). Pharmacological characterisation of novel adenosine A3 receptor antagonists. Scientific reports, 10(1), 1-14.
  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from [Link]

  • van der Klein, P. A., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
  • Antonioli, L., et al. (2019). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in pharmacology, 10, 1201.

Sources

Thermodynamic Profiling of 8-Phenylxanthine: Mechanisms of Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Phenylxanthine (8-PX) represents a foundational scaffold in the design of adenosine receptor antagonists. While historically characterized by equilibrium dissociation constants (


 or 

), modern drug discovery demands a rigorous thermodynamic profiling to understand the driving forces of binding.

This guide details the thermodynamic parameters (


, 

,

) governing the interaction of 8-PX and its derivatives with Adenosine Receptors (specifically A

and A

). Unlike agonists, which are predominantly entropy-driven, 8-PX exhibits a distinct enthalpy-entropy hybrid signature , utilizing specific hydrogen bond networks (enthalpy) and hydrophobic water displacement (entropy) to achieve nanomolar affinity.

The Thermodynamic Signature

The binding affinity (


) is determined by the Gibbs free energy change (

), defined by the fundamental equation:


Where:

  • 
     (Enthalpy):  Reflects specific bond formation (H-bonds, van der Waals).
    
  • 
     (Entropy):  Reflects solvent reorganization and conformational degrees of freedom.
    
Quantitative Parameters for Xanthine Antagonists

The following data summarizes the thermodynamic profile of this compound derivatives binding to A


 and A

receptors, based on van't Hoff analysis and calorimetric studies.
ParameterValue Range (A

/ A

)
Physical Interpretation

-40 to -55 kJ/mol High affinity binding (nM range).

-20 to -40 kJ/mol Enthalpy Driven. Indicates strong specific interactions (H-bonds with Asn residues).

+10 to +30 kJ/mol Favorable Entropy. Hydrophobic effect from the 8-phenyl ring displacing water.


Negligible heat capacity change in the temperature range 0–35°C.

Critical Insight: Unlike adenosine agonists, which are almost entirely entropy-driven (


, 

), 8-PX relies heavily on enthalpy . However, the addition of the 8-phenyl group specifically boosts the entropic component compared to theophylline, due to the desolvation of the hydrophobic pocket.

Mechanistic Basis of Binding

To rationalize the thermodynamic numbers, we must look at the structural biology of the ligand-receptor complex.

Enthalpic Contributors ( )

The negative enthalpy is the "lock and key" component.

  • N7-H Interaction: The protonated N7 of the xanthine core forms a critical hydrogen bond with Asn253 (in A

    
    ) or Asn254  (in A
    
    
    
    ).
  • 
    -Stacking:  The xanthine core engages in 
    
    
    
    -
    
    
    stacking with Phe168 , releasing heat (exothermic).
Entropic Contributors ( )

The positive entropy is the "grease" of the interaction.

  • The "Classic" Hydrophobic Effect: The 8-phenyl ring is highly lipophilic. In solution, it forces water molecules into an ordered "ice-like" cage (low entropy). Upon binding, the phenyl ring enters a hydrophobic sub-pocket, releasing these water molecules back into the bulk solvent. This disordering of water is the primary driver of the favorable entropy term.

Thermodynamic Cycle Visualization

The following diagram illustrates the solvation/desolvation cycle that dictates the net free energy.

ThermodynamicCycle cluster_0 Net Binding Energy (u0394G) L_solv Ligand (Solvated) 8-PX + Water Cage Transition Desolvation Event L_solv->Transition Diffusion R_solv Receptor (Solvated) Active Site + Water R_solv->Transition Diffusion Complex Ligand-Receptor Complex (Bound State) Water_Bulk Released Water (High Entropy) Transition->Complex Bond Formation (Enthalpy u0394H < 0) Transition->Water_Bulk Water Release (Entropy u0394S > 0)

Figure 1: Thermodynamic cycle of 8-PX binding. The release of ordered water molecules (yellow path) drives entropy, while specific bonding (red path) drives enthalpy.

Experimental Protocols

Two primary methods exist for determining these parameters: Isothermal Titration Calorimetry (ITC) and van't Hoff Analysis via radioligand binding. While ITC is the gold standard for soluble proteins, van't Hoff analysis is frequently preferred for membrane-bound GPCRs due to reagent costs and solubility limits.

Protocol: van't Hoff Analysis of 8-PX Binding

Objective: Determine


 and 

by measuring the temperature dependence of the equilibrium dissociation constant (

).
Step 1: Membrane Preparation
  • Isolate membranes from HEK293 cells stably expressing human A

    
     or A
    
    
    
    receptors.
  • Resuspend in Tris-HCl buffer (50 mM, pH 7.4). Crucial: Avoid buffers with high ionization enthalpy (like Tris) if possible, or correct for it. Phosphate buffer is often preferred for thermodynamic studies to minimize buffer ionization heat artifacts.

Step 2: Saturation Binding Assay (Multi-Temperature)
  • Prepare 8-10 concentrations of radioligand (e.g.,

    
    -8-PX or a competitor like 
    
    
    
    -ZM241385).
  • Incubate samples at four distinct temperatures (e.g., 4°C, 15°C, 25°C, 35°C).

  • Equilibration Time:

    • 4°C: 4–6 hours (slower kinetics).

    • 25°C: 2 hours.

    • 35°C: 1 hour.

    • Self-Validation: Verify equilibrium is reached at each temperature before harvesting.

Step 3: Data Acquisition
  • Terminate reaction by rapid filtration over GF/B filters.

  • Count radioactivity to determine

    
     at each temperature via Scatchard or non-linear regression analysis.
    
Step 4: Analytical Workflow (The van't Hoff Plot)

Plot


 (y-axis) versus 

(Kelvin

, x-axis).[1]
  • Slope:

    
    [2]
    
  • Y-Intercept:

    
    
    


(Note: Since


, the signs are reversed compared to the association constant equation).

VantHoffWorkflow cluster_inputs Experimental Setup Membranes Receptor Membranes Incubation Incubation (4u00B0C, 15u00B0C, 25u00B0C, 35u00B0C) Membranes->Incubation Ligand [^3H]-Ligand (8-PX) Ligand->Incubation Filtration Rapid Filtration & Counting Incubation->Filtration Check Equilibrium! Kd_Calc Calculate Kd (Non-linear Regression) Filtration->Kd_Calc Plotting Plot ln(Kd) vs 1/T Kd_Calc->Plotting Output Output: u0394H (Slope) u0394S (Intercept) Plotting->Output

Figure 2: Workflow for van't Hoff analysis. Temperature control and equilibrium verification are critical control points.

Implications for Drug Design: Enthalpic Efficiency

In the development of next-generation adenosine antagonists, 8-PX serves as a lesson in Enthalpic Efficiency (EE) .

  • Selectivity: Enthalpy-driven binders (high specific H-bonds) are often more selective than entropy-driven binders (hydrophobic blobs). 8-PX is relatively non-selective because it relies heavily on the conserved xanthine core (enthalpy) and a simple phenyl ring (entropy).

  • Optimization Strategy: To improve 8-PX, medicinal chemists add substituents to the phenyl ring (e.g., p-sulfophenyl).

    • Goal: Increase

      
       by creating new electrostatic interactions.
      
    • Result: Often leads to "Enthalpy-Entropy Compensation" (a gain in enthalpy is offset by a loss in entropy due to restricted rotation), resulting in little net gain in

      
      .
      
  • Residence Time: High enthalpic barriers often correlate with slower dissociation rates (

    
    ), leading to longer residence times and prolonged in vivo efficacy.
    

References

  • Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art.[3] Physiological Reviews.[3] [Link]

  • Borea, P. A., et al. (1996). Binding thermodynamics of adenosine A2a receptor ligands. Molecular Pharmacology. [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. [Link]

  • Dalpiaz, A., et al. (1998). Thermodynamic analysis of the binding of xanthine derivatives to the A1 adenosine receptor. European Journal of Pharmacology.[4] [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Sources

Methodological & Application

Preparation of 8-Phenylxanthine Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of 8-phenylxanthine stock solutions in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document outlines the critical steps and underlying scientific principles necessary to ensure the accuracy, reproducibility, and stability of these solutions for use in a variety of experimental settings. Emphasis is placed on best practices for achieving desired concentrations, minimizing degradation, and ensuring operator safety.

Introduction: The Importance of Proper Stock Solution Preparation

This compound, a substituted xanthine derivative, is a molecule of significant interest in pharmacological research, particularly in studies involving adenosine receptors. The accuracy and reliability of experimental data derived from in vitro and in vivo studies are fundamentally dependent on the precise and consistent preparation of test compound solutions. As a potent and versatile solvent, DMSO is commonly employed for the dissolution of hydrophobic compounds like this compound. However, improper handling can lead to issues such as incomplete dissolution, precipitation, degradation, and inaccurate concentration, all of which can compromise experimental outcomes.

This application note serves as a practical, experience-driven guide to navigate the nuances of preparing this compound stock solutions in DMSO. We will delve into the rationale behind each step, from initial solubility determination to long-term storage, providing a framework for generating high-quality, reliable stock solutions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling and the preparation of accurate solutions.

PropertyValueSource
Chemical Name 8-phenyl-3,7-dihydropurine-2,6-dionePubChem[1]
CAS Number 2879-14-3PubChem[1]
Molecular Formula C₁₁H₈N₄O₂PubChem[1]
Molecular Weight 228.21 g/mol PubChem[1]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility in DMSO Not explicitly documented; empirical determination recommendedInferred

A Note on Analogs: It is crucial to distinguish this compound from its commonly used derivative, 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine; CAS 961-45-5).[2][3][4][5][6][7] The latter has a higher molecular weight (256.26 g/mol ) due to the presence of two methyl groups.[2][3][4][6] Always verify the CAS number and molecular weight of the compound in use.

Essential Materials and Equipment

  • This compound (solid, high purity)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Calibrated pipettes

  • Amber glass vials or polypropylene tubes with secure caps

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in checks and explanations to ensure the integrity of the resulting stock solution.

Workflow Overview

cluster_prep Preparation cluster_storage Storage & Handling A Calculate Mass for Target Concentration B Weigh this compound A->B Accurate Weighing C Add DMSO B->C Precise Solvent Addition D Facilitate Dissolution C->D Vortexing/Gentle Warming E Aliquot into Working Volumes D->E Prevent Contamination F Store at -20°C or -80°C E->F Long-Term Stability G Minimize Freeze-Thaw Cycles F->G Maintain Integrity

Caption: Workflow for preparing this compound stock solutions.

Determining Approximate Solubility (Recommended)
  • Initial Test: Weigh approximately 1-2 mg of this compound into a small vial.

  • Solvent Addition: Add a small, known volume of DMSO (e.g., 100 µL).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the solid has dissolved, the solubility is at least 10-20 mg/mL.

  • Titration (if necessary): If the solid has not fully dissolved, add additional known volumes of DMSO incrementally, vortexing after each addition, until complete dissolution is achieved. Record the total volume of DMSO used to calculate the approximate solubility.

Preparation of a 10 mM Stock Solution (Example)

A 10 mM stock solution is a common starting concentration for many applications.

  • Calculation:

    • Molecular Weight (MW) of this compound = 228.21 g/mol

    • To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter of solvent.

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 228.21 g/mol = 0.0022821 g = 2.28 mg

    • Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh 2.28 mg of this compound.

  • Weighing:

    • Tare a clean, dry vial on the analytical balance.

    • Carefully weigh out 2.28 mg of this compound into the vial. Expert Tip: It is often easier and more accurate to weigh a slightly larger mass (e.g., 5.70 mg) and adjust the volume of DMSO accordingly (in this case, to 2.5 mL) to minimize weighing errors.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound.

    • Securely cap the vial and vortex vigorously for 2-5 minutes.

    • Visually confirm that all solid material has dissolved. If necessary, gentle warming in a water bath (30-40°C) can aid dissolution. Avoid excessive heat, as it may degrade the compound.

Aliquoting and Storage
  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in amber vials or polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. The stability of compounds in DMSO is highly variable, but lower temperatures generally prolong shelf-life. A study on a large compound library found that 85% of compounds were stable in a DMSO/water mixture for 2 years at 4°C, suggesting that storage at sub-zero temperatures in anhydrous DMSO should provide good stability for this compound.

Quality Control and Best Practices

  • Solvent Quality: Always use anhydrous DMSO of high purity. DMSO is hygroscopic and will readily absorb water from the atmosphere, which can affect the solubility and stability of the compound.

  • Fresh Solutions: For highly sensitive assays, it is recommended to use freshly prepared solutions or to perform a freeze-thaw cycle validation.

  • Documentation: Maintain a detailed record of the stock solution preparation, including the date, concentration, lot number of the compound and solvent, and the name of the preparer.

Safety and Handling

Hazard Identification

cluster_compound This compound (Potential Hazards) cluster_solvent DMSO (Solvent Hazards) A Skin Irritant D Readily Absorbed Through Skin B Eye Irritant E Can Carry Dissolved Substances into the Body C Respiratory Irritant F Combustible Liquid

Caption: Key hazards associated with this compound and DMSO.

  • DMSO: DMSO is a combustible liquid.[3][5] The primary hazard associated with DMSO is its ability to be readily absorbed through the skin, potentially carrying dissolved substances with it.[2][3][5] It can cause skin and eye irritation.[2]

Personal Protective Equipment (PPE) and Handling
  • Gloves: Always wear nitrile gloves when handling DMSO and this compound solutions. Change gloves immediately if they become contaminated.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect from splashes.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The preparation of accurate and stable stock solutions of this compound in DMSO is a foundational requirement for reliable and reproducible research. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can mitigate common sources of error and ensure the integrity of their experimental reagents. Adherence to these guidelines for solubility determination, preparation, storage, and safety will contribute to the generation of high-quality scientific data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Phenyltheophylline. Retrieved from [Link]

  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?. Retrieved from [Link]

  • IndiaMART. (n.d.). 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. Retrieved from [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?. Retrieved from [Link]

Sources

Application Note: Assessing the Compatibility and Use of 8-Phenylxanthine in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 8-Phenylxanthine in Cellular Research

This compound and its derivatives, such as 8-phenyltheophylline (8-PT), are synthetic compounds belonging to the xanthine family.[1] In cellular and pharmacological research, they are primarily utilized as potent and selective antagonists of adenosine receptors.[1][2] Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3] These receptors are critical in various signaling pathways, influencing intracellular cyclic AMP (cAMP) levels, calcium mobilization, and protein kinase activity.[4][5]

By competitively blocking these receptors, this compound derivatives allow researchers to investigate the downstream consequences of adenosine signaling in a controlled in vitro environment.[6] This makes them invaluable tools for studying inflammation, neurotransmission, cardiac function, and cancer biology.[7][8] However, the successful application of these compounds in cell-based assays is critically dependent on their compatibility with the complex environment of cell culture media. This document provides a comprehensive guide to understanding and validating this compatibility.

Mechanism of Action: Adenosine Receptor Antagonism

Adenosine receptors are coupled to different G-proteins, leading to distinct cellular responses upon activation:

  • A1 and A3 Receptors: Typically couple to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[4][5] They can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[4]

  • A2A and A2B Receptors: Couple to stimulatory G-proteins (Gαs), which activate adenylyl cyclase, causing an increase in intracellular cAMP.[4][5][9]

This compound acts by occupying the adenosine binding site on these receptors without activating them, thereby preventing the endogenous ligand, adenosine, from exerting its effects. The specific derivative used can confer selectivity for certain receptor subtypes.[6][10]

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist cluster_intracellular Intracellular Signaling A1 A1 Receptor Gi Gαi/o A1->Gi Activates A2A A2A Receptor Gs Gαs A2A->Gs Activates A2B A2B Receptor A2B->Gs Activates A3 A3 Receptor A3->Gi Activates Gq Gαq A3->Gq Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates Xanthine This compound (Antagonist) Xanthine->A1 Blocks Xanthine->A2A Blocks Xanthine->A2B Blocks Xanthine->A3 Blocks cAMP cAMP AC->cAMP IP3_Ca IP3 / Ca²⁺ PLC->IP3_Ca

Figure 1. Simplified diagram of adenosine receptor signaling pathways and the inhibitory action of this compound.

Physicochemical Properties & Media Components

Solubility and Stability of this compound

A primary consideration for media compatibility is the solubility of the compound. This compound derivatives are typically crystalline powders with poor solubility in aqueous solutions like cell culture media.[11] They are, however, moderately soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, or in aqueous bases.[12][13][14]

  • Causality: The hydrophobic phenyl group and the rigid xanthine core limit hydrogen bonding with water, leading to low aqueous solubility.

  • Best Practice: For cell culture applications, a concentrated stock solution should be prepared in a cell-culture grade solvent, typically DMSO. This stock is then diluted to the final working concentration in the culture medium. It is crucial to ensure the final solvent concentration is non-toxic to the cells (generally ≤ 0.5% v/v for DMSO).

Overview of Common Cell Culture Media

Basal cell culture media are complex, aqueous solutions of nutrients required for cell growth.[15][16] While formulations vary, they share core components.[17][18] Understanding these components is key to anticipating potential interactions. The two most common media types are DMEM and RPMI-1640.[16]

Component GroupRepresentative ExamplesFunction in MediaPotential Interaction with this compound
Inorganic Salts NaCl, KCl, CaCl₂, NaHCO₃Maintain osmotic balance, provide essential ions.[15][18]Generally low. High salt concentrations can, in some cases, affect the binding affinity of charged xanthine derivatives to their receptors.[19]
Amino Acids L-Glutamine, Essential & Non-Essential Amino AcidsBuilding blocks for protein synthesis.[15][20]Unlikely. No direct chemical interaction is expected.
Vitamins B-complex vitamins, CholineCo-factors for enzymatic reactions.[15][20]Unlikely. No direct chemical interaction is expected.
Carbon Source D-GlucosePrimary energy source for cellular metabolism.[17]Unlikely. No direct chemical interaction is expected.
Buffer System Sodium Bicarbonate (NaHCO₃), HEPESMaintain physiological pH (typically 7.2-7.4) in a CO₂ environment.[17][21]The pH of the media is critical. Significant deviations could alter the charge state and solubility of the compound.
Supplements Fetal Bovine Serum (FBS)Provides a complex mixture of growth factors, hormones, and proteins.[15]High potential for interaction. Proteins in serum (e.g., albumin) can bind to hydrophobic compounds, reducing the bioavailable concentration of this compound.[22]

Table 1. Core components of typical cell culture media and their potential for interaction with this compound.

Experimental Workflow for Compatibility Assessment

A systematic approach is required to confirm both chemical and biological compatibility. Chemical compatibility ensures the compound remains dissolved and stable, while biological compatibility ensures it does not exert unintended cytotoxic effects at the desired working concentration.

Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Compatibility & Cytotoxicity Testing cluster_analysis Phase 3: Analysis A Prepare Concentrated Stock Solution (e.g., 10-100 mM in DMSO) B Determine Working Concentration Range (Based on Ki values/literature) A->B C Prepare Serial Dilutions in Complete Medium B->C D Visual Inspection (Check for precipitation) C->D F Treat Cells with Dilutions (Include Vehicle & Untreated Controls) D->F E Seed Cells in 96-Well Plate and Allow Attachment E->F G Incubate for 24-72 hours F->G H Perform Cell Viability Assay (e.g., MTT, LDH, Resazurin) G->H I Measure Assay Signal (e.g., Absorbance, Fluorescence) H->I J Calculate % Viability vs. Control and Plot Dose-Response Curve I->J K Determine Non-Toxic Working Concentration Range J->K

Sources

experimental design for 8-phenylxanthine adenosine blockade

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Design for Characterizing 8-Phenylxanthine as an Adenosine Receptor Antagonist

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for characterizing this compound and its derivatives as adenosine receptor antagonists. This guide moves beyond simple step-by-step instructions to explain the underlying principles and strategic choices that ensure robust and reproducible results.

Introduction: The Adenosine Signaling System

Adenosine is a ubiquitous nucleoside that fine-tunes physiological functions by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂B, and A₃.[1][2] These receptors are distributed throughout the body and are critical in regulating processes in the central nervous, cardiovascular, and immune systems.[2] They are broadly classified by their coupling to G proteins:

  • A₁ and A₃ Receptors: Couple to the Gᵢ/ₒ family of G proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

  • A₂ₐ and A₂B Receptors: Couple to the Gₛ protein. Their activation stimulates adenylyl cyclase, causing an increase in intracellular cAMP.[5][6]

Blocking these receptors has immense therapeutic potential. For instance, A₂ₐ receptor antagonists are being investigated for Parkinson's disease and as cancer immunotherapies.[7][8]

Compound of Interest: this compound

This compound and its derivatives, such as 8-Phenyltheophylline (1,3-dimethyl-8-phenylxanthine), are foundational tools in adenosine research.[9] Unlike naturally occurring xanthines like caffeine and theophylline, which are non-selective and inhibit phosphodiesterases (PDEs), this compound is a potent and selective antagonist for A₁ and A₂ₐ adenosine receptors with virtually no PDE activity.[10] This specificity makes it an excellent candidate for targeted experimental studies.

PropertyDescription
Synonym 8-Phenyltheophylline
Molecular Formula C₁₃H₁₂N₄O₂
Molecular Weight 256.26 g/mol
Appearance Off-white to light yellow crystalline powder[9][11]
Solubility Slightly soluble in water; moderately soluble in aqueous base and ethanol. Solutions should be stored at 4°C.[12]
Mechanism of Action Competitive antagonist at adenosine A₁ and A₂ₐ receptors[10]

Part 1: In Vitro Characterization of this compound

The primary goal of in vitro analysis is to quantify the compound's affinity for each adenosine receptor subtype and to measure its functional ability to block agonist-induced signaling.

Adenosine Receptor Signaling Pathways

The diagram below illustrates the fundamental signaling cascades initiated by adenosine receptor activation, which form the basis of the functional assays described.

Adenosine_Signaling cluster_membrane Plasma Membrane cluster_Gi cluster_Gs cluster_cytosol Cytosol A1R A1 / A3 Receptors Gi Gi A1R->Gi A2AR A2A / A2B Receptors Gs Gs A2AR->Gs AC Adenylyl Cyclase cAMP_down ↓ cAMP AC->cAMP_down Converts cAMP_up ↑ cAMP AC->cAMP_up Converts Gi->AC Inhibits Gs->AC Stimulates ATP ATP Adenosine_agonist Adenosine (Agonist) Adenosine_agonist->A1R Adenosine_agonist->A2AR

Caption: Adenosine receptor signaling pathways.

Workflow for In Vitro Analysis

A logical progression from binding to functional assays provides a complete picture of the antagonist's pharmacological profile.

In_Vitro_Workflow start Start: Characterize this compound binding_assay Experiment 1: Radioligand Binding Assay start->binding_assay functional_assay Experiment 2: Functional cAMP Assay start->functional_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis Determines Binding Affinity (Ki) functional_assay->data_analysis Determines Functional Potency (IC50) conclusion Complete In Vitro Profile: Affinity (Ki) & Potency (IC50) data_analysis->conclusion

Caption: A streamlined workflow for in vitro antagonist characterization.

Protocol 1: Radioligand Binding Assays

Causality: Binding assays directly measure the interaction between the antagonist (this compound) and the receptor target. A competition binding assay is used to determine the affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a high-affinity radiolabeled ligand. This is the gold standard for quantifying binding affinity.[13][14]

Methodology:

  • Preparation of Membranes:

    • Culture cells stably expressing a high level of the human adenosine receptor subtype of interest (e.g., A₁ or A₂ₐ) in HEK293 or CHO cells.[13]

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • Set up assay tubes/plates containing:

      • Fixed concentration of cell membranes (e.g., 20-50 µg protein).

      • Fixed concentration of a selective radioligand (e.g., [³H]DPCPX for A₁R, [³H]CGS 21680 for A₂ₐR) at a concentration near its Kₑ value.[13][15]

      • Increasing concentrations of the unlabeled competitor, this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

      • Assay Buffer (e.g., 50 mM Tris-HCl, with adenosine deaminase added to degrade endogenous adenosine).

    • Define Total Binding wells (radioligand + membranes only).

    • Define Non-Specific Binding (NSB) wells (radioligand + membranes + a saturating concentration of a known, non-radioactive antagonist, e.g., 10 µM XAC).

    • Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), separating bound from free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Functional cAMP Assays

Causality: Functional assays measure the biological consequence of receptor binding. For an antagonist, this means quantifying its ability to block the action of an agonist. Since adenosine receptors modulate adenylyl cyclase, measuring changes in intracellular cAMP is a direct and robust functional readout.[16][17] Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) provide a sensitive, high-throughput method for this.[18]

Methodology:

  • Cell Preparation:

    • Use cells expressing the adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293).

    • Seed cells into a 384-well assay plate and culture overnight. The optimal cell density should be determined empirically.[6]

  • Antagonist Assay Protocol (for Gₛ-coupled A₂ₐ/A₂B Receptors):

    • Aspirate the culture medium from the wells.

    • Add varying concentrations of this compound to the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Add a fixed concentration of a known agonist (e.g., NECA or CGS 21680) to all wells (except negative controls). The agonist concentration should be at its EC₅₀ or EC₈₀ value to ensure a robust but surmountable signal.[19]

    • Incubate for a set time (e.g., 30 minutes) to allow for cAMP production.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF or AlphaScreen).[5][6]

  • Antagonist Assay Protocol (for Gᵢ-coupled A₁/A₃ Receptors):

    • The principle is to inhibit the inhibitor. The baseline cAMP level is low, so it must be stimulated to measure a decrease.

    • Pre-incubate cells with varying concentrations of this compound.

    • Add a cocktail of forskolin (a direct activator of adenylyl cyclase) and the agonist (e.g., CPA for A₁R). The agonist will inhibit the forskolin-stimulated cAMP production.[6][19]

    • The antagonist, this compound, will reverse the agonist's inhibitory effect, restoring cAMP levels towards the forskolin-only control.

    • Incubate, lyse, and measure cAMP as described above.

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations.[18]

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data using a suitable non-linear regression model to determine the IC₅₀ value, which is the concentration of antagonist required to inhibit 50% of the agonist response.

Assay Summary
Assay Type Principle & Key Reagents
Radioligand Binding (A₁R)Principle: Competition for receptor binding. Reagents: A₁R-expressing membranes, [³H]DPCPX (radioligand), XAC (for NSB). Output: Kᵢ value.
Radioligand Binding (A₂ₐR)Principle: Competition for receptor binding. Reagents: A₂ₐR-expressing membranes, [³H]CGS 21680 (radioligand), ZM241385 (for NSB). Output: Kᵢ value.
Functional cAMP Assay (A₂ₐR/A₂B R, Gₛ-coupled)Principle: Blockade of agonist-induced cAMP increase. Reagents: A₂ₐR-expressing cells, NECA (agonist), cAMP detection kit. Output: IC₅₀ value.[5]
Functional cAMP Assay (A₁R/A₃R, Gᵢ-coupled)Principle: Blockade of agonist-induced inhibition of forskolin-stimulated cAMP. Reagents: A₁R-expressing cells, CPA (agonist), Forskolin, cAMP detection kit. Output: IC₅₀ value.[3]

Part 2: In Vivo Experimental Design

In vivo experiments are essential to determine if the in vitro activity of this compound translates to a physiological effect in a whole organism. These studies provide insights into efficacy, pharmacodynamics, and potential behavioral effects.

Model Selection and Pharmacokinetics

Rodent models, particularly mice and rats, are commonly used. The choice of species and strain can be critical and should be based on the specific physiological system being investigated.[1] Genetically modified animals, such as adenosine receptor knockout mice, are invaluable for confirming that the drug's effects are mediated through the intended target.[20]

Before conducting efficacy (pharmacodynamic) studies, it is highly recommended to perform a pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. PK data informs the selection of dose, route of administration, and the optimal time points for measuring the pharmacodynamic response.[21]

Protocol 3: Assessment of CNS Stimulant Effects (Locomotor Activity)

Causality: Adenosine A₁ and A₂ₐ receptors are highly expressed in the brain and play a key role in regulating arousal and motor activity. Blockade of these receptors, particularly A₂ₐ, is known to produce stimulant effects.[20][22] Measuring locomotor activity is a straightforward and quantitative method to assess the central effects of this compound.

Methodology:

  • Animal Acclimation:

    • House male C57BL/6J mice under standard conditions (12:12 light-dark cycle, food and water ad libitum) for at least one week before the experiment.

    • On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Experimental Procedure:

    • Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80). The solubility of the compound dictates the choice of vehicle.

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection.

    • Immediately after injection, place each mouse into an open-field activity chamber equipped with infrared beams to automatically track movement.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) continuously for a set period (e.g., 60-120 minutes).

  • Experimental Groups:

GroupTreatmentDose (mg/kg, i.p.)N (animals/group)
1Vehicle-8-10
2This compound38-10
3This compound108-10
4This compound308-10
  • Data Analysis:

    • Analyze the locomotor data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect.

    • Calculate the total activity over the entire session for each animal.

    • Compare the treatment groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in distance traveled indicates a stimulant effect.[22]

Protocol 4: Assessment of Cardiovascular Effects

Causality: Adenosine is a potent regulator of cardiovascular function. A₁ receptor activation in the heart leads to bradycardia (decreased heart rate), while A₂ receptor activation in blood vessels causes vasodilation and hypotension (decreased blood pressure).[23] An antagonist like this compound is expected to block these effects. This protocol uses an anesthetized rat model to directly measure these physiological responses.

Cardiovascular_Protocol prep 1. Animal Preparation (Anesthetize & Cannulate Rat) baseline 2. Baseline Recording (Stabilize & Record HR/BP) prep->baseline treatment 3. Administer Antagonist (i.v. This compound or Vehicle) baseline->treatment challenge 4. Agonist Challenge (Dose-Response to NECA) treatment->challenge record 5. Record & Analyze Data challenge->record

Caption: Workflow for the in vivo cardiovascular antagonism experiment.

Methodology:

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat with a suitable anesthetic (e.g., sodium pentobarbital).

    • Perform a tracheotomy to ensure a clear airway.

    • Insert a polyethylene catheter into the common carotid artery for continuous monitoring of blood pressure (BP) and heart rate (HR).[23]

    • Insert a catheter into the jugular vein for intravenous (i.v.) administration of compounds.

  • Experimental Procedure:

    • Allow the animal's cardiovascular parameters to stabilize for at least 20-30 minutes.

    • Administer a single i.v. dose of this compound or vehicle.

    • After a short equilibration period (e.g., 15-30 minutes), administer increasing doses of a stable adenosine analogue like NECA (N-ethylcarboxamidoadenosine) intravenously.[23]

    • Record the maximal change in HR and mean arterial pressure (MAP) at each dose of NECA. Allow parameters to return to baseline between doses.

  • Data Analysis:

    • Construct dose-response curves for the effects of NECA on HR and MAP in both vehicle-treated and this compound-treated animals.

    • The antagonist should cause a rightward shift in the NECA dose-response curve, indicating competitive antagonism.[23]

    • By comparing the shift in the heart rate curve (A₁-mediated) versus the blood pressure curve (primarily A₂-mediated), one can assess the in vivo selectivity of the antagonist. A greater shift in the HR curve would suggest A₁ selectivity in vivo.[23]

Predicted Cardiovascular Outcomes
Treatment
NECA (Agonist) alone
This compound pre-treatment + NECA
Expected Effect on Heart Rate (A₁-mediated)
Dose-dependent decrease (bradycardia)
Attenuation of NECA-induced bradycardia (dose-response curve shifts to the right)
Expected Effect on Blood Pressure (A₂-mediated)
Dose-dependent decrease (hypotension)
Attenuation of NECA-induced hypotension (dose-response curve shifts to the right)
Conclusion

This guide outlines a systematic, multi-faceted approach to characterizing this compound as an adenosine receptor antagonist. By integrating in vitro binding and functional assays with in vivo pharmacodynamic studies, researchers can build a comprehensive profile of the compound's activity. This rigorous experimental design ensures that the data generated is not only accurate and reproducible but also provides a deep mechanistic understanding of the compound's interaction with the adenosine signaling system, paving the way for its use in more complex disease models.

References
  • Innoprot. (n.d.). Adenosine A2A Receptor Assay.
  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Yang, J. N., Chen, J. F., & Fredholm, B. B. (2009). What knock-out animals tell us about the effects of caffeine. Naunyn-Schmiedeberg's archives of pharmacology, 380(3), 249–258.
  • Thaker, A. S., et al. (2017). cAMP assays in GPCR drug discovery. Methods in cell biology, 142, 51–57.
  • Cisbio. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service.
  • Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797–1805.
  • Mota-Rojas, D., et al. (2021). Caffeine: cardiorespiratory effects and tissue protection in animal models. Journal of Animal Behaviour and Biometeorology, 9(3), 2113.
  • Mota-Rojas, D., et al. (2021). Neurobehavioral and neuroprotector effects of caffeine in animal models. Journal of Animal Behaviour and Biometeorology, 9(4), 2123.
  • Angelucci, M. E., et al. (1999). The effect of caffeine in animal models of learning and memory. European journal of pharmacology, 373(2-3), 135–140.
  • Eurofins DiscoverX. (n.d.). Ready-to-Assay A2A Adenosine Receptor Frozen Cells.
  • Ledent, C., et al. (2005). Animal models for the study of adenosine receptor function. Journal of cellular physiology, 203(2), 243–250.
  • Guo, D., et al. (2012). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British journal of pharmacology, 166(7), 2045–2057.
  • BenchChem. (2025). Application Notes and Protocols for Antagonist G-Protein Use in cAMP Functional Assays.
  • Huisman, B. J., et al. (2022). Kinetic profiling and functional characterization of this compound derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 200, 115027.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Maze Engineers. (2018). The Effects of Caffeine on Mice Behavior.
  • IndiaMART. (n.d.).
  • ResearchGate. (n.d.). Adenosine A1 receptor binding assay. HeLa (A) and SH-SY5Y intact cells....
  • Volpini, R., et al. (2009). 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. Journal of medicinal chemistry, 52(22), 7295–7305.
  • Eurofins DiscoverX. (n.d.). A1 Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
  • CymitQuimica. (n.d.). CAS 961-45-5: 8-Phenyltheophylline.
  • Innoprot. (n.d.). Adenosine A1 Receptor Assay.
  • de Graaf, C., et al. (2011). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(3), 1147–1156.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(6), 4884–4922.
  • Fredholm, B. B., et al. (1986). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta physiologica Scandinavica, 126(2), 307–309.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Assays for Adenosine A1 Receptor Inhibitor Activity.
  • Wikipedia. (n.d.). 8-Phenyltheophylline.
  • de Graaf, C., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(3), 1147-1156.
  • Linden, J., et al. (1988). 125I-labeled this compound derivatives: antagonist radioligands for adenosine A1 receptors. Journal of medicinal chemistry, 31(4), 745–751.
  • Deflorian, F., et al. (2020). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5.
  • Stoddart, L. A., et al. (2023). In vivo phenotypic validation of adenosine receptor-dependent activity of non-adenosine drugs. Frontiers in Pharmacology, 14, 1122855.
  • Huisman, B. J., et al. (2022). Kinetic profiling and functional characterization of this compound derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 200, 115027.
  • Pinna, A., et al. (2001). Blockade of adenosine A2A receptors antagonizes parkinsonian tremor in the rat tacrine model by an action on specific striatal regions. British journal of pharmacology, 134(3), 568–574.
  • Latini, S., et al. (2022). Adenosine A2A receptor blockade attenuates excitotoxicity in rat striatal medium spiny neurons during an ischemic-like insult. Frontiers in Pharmacology, 13, 995295.
  • ACS Publications. (2023).
  • Jacobson, K. A., & Müller, C. E. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British journal of pharmacology, 177(9), 1956–1976.
  • Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591–1625.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5.
  • Jacobson, K. A. (2023). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British Journal of Pharmacology, 180(16), 2083–2107.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5.
  • Gabrielsson, J., & Peletier, L. A. (2004). Pharmacodynamic-pharmacokinetic integration as a guide to medicinal chemistry. Current opinion in chemical biology, 8(4), 434–440.
  • Niu, J., & Jeong, M. (2023). Pharmacodynamics. In StatPearls.

Sources

synthesizing water-soluble prodrugs of 8-phenylxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Water-Soluble Phosphate Prodrugs of 8-Phenylxanthine Derivatives

Executive Summary & Rationale

This compound (8-PX) and its derivatives (e.g., 8-phenyltheophylline, 1,3-dipropyl-8-phenylxanthine) are potent antagonists of adenosine receptors (A1/A2 subtypes). However, their utility in in vivo parenteral studies is severely compromised by "brick dust" physicochemical properties—specifically, extremely low aqueous solubility (<1 µg/mL at pH 7.4).

Standard formulation techniques (DMSO cosolvents, cyclodextrins) often fail to achieve the necessary plasma concentrations without inducing vehicle toxicity. This guide details the synthesis of Phosphate Ester Prodrugs , a "Trojan Horse" strategy. By phosphorylating a phenolic handle on the 8-phenyl ring, we convert the lipophilic antagonist into a highly soluble dianion (>10 mg/mL). This prodrug is rapidly cleaved by endogenous Alkaline Phosphatase (ALP) to release the active parent drug systemically.

Strategic Mechanism of Action

The success of this protocol relies on the ubiquity of Alkaline Phosphatase in the vascular endothelium and liver. The prodrug is pharmacologically inactive until cleavage, ensuring that the observed effects are due to the parent xanthine.

MOA Prodrug Phosphate Prodrug (Soluble Dianion) Enzyme Alkaline Phosphatase (Vascular Endothelium) Prodrug->Enzyme Systemic Circulation Intermediate Unstable Intermediate Enzyme->Intermediate Hydrolysis Parent Active this compound (Lipophilic Antagonist) Intermediate->Parent Spontaneous Phosphate Inorganic Phosphate Intermediate->Phosphate Release

Figure 1: Bio-activation pathway.[1] The soluble prodrug circulates until ALP hydrolyzes the ester, precipitating the active drug at the target tissue.

Synthetic Protocol: The Atherton-Todd Approach

While phosphorus oxychloride (


) is a common phosphorylating agent, it is often too harsh for complex xanthines, leading to N-phosphorylation side products. We utilize the Atherton-Todd reaction , a milder protocol offering higher regioselectivity for phenolic hydroxyls.

Prerequisite: This protocol assumes the starting material is an this compound derivative possessing a phenolic hydroxyl group (e.g., 8-(4-hydroxyphenyl)-1,3-dipropylxanthine ). If your target lacks this handle, it must be introduced during the initial cyclization.

Phase 1: Phosphorylation (Atherton-Todd Reaction)[2][3]

Reagents:

  • Substrate: 8-(4-hydroxyphenyl)-substituted xanthine (1.0 eq)

  • Dibenzyl phosphite (1.5 eq)

  • Carbon tetrachloride (

    
    ) or Bromotrichloromethane (
    
    
    
    ) (5.0 eq)
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Catalyst: DMAP (0.1 eq)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the phenolic xanthine substrate in anhydrous THF.

  • Activation: Add

    
     (acts as the halogen source) and Dibenzyl phosphite.
    
  • Initiation: Dropwise add the base (

    
    ) at 0°C. The reaction generates a reactive phosphorochloridate in situ.
    
    • Mechanism Note: The base deprotonates the phosphite, which attacks the halogen source, forming the electrophilic phosphorochloridate.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the product will be significantly less polar than the starting phenol).

  • Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel; Gradient: Hexanes

    
     EtOAc).
    
    • Target:Dibenzyl phosphate triester intermediate.

Phase 2: Deprotection (Hydrogenolysis)

We use hydrogenolysis to remove the benzyl protecting groups. This is superior to acid/base hydrolysis, which might degrade the xanthine ring.

Reagents:

  • Pd/C (10% w/w)

  • Hydrogen gas (

    
    , balloon pressure)
    
  • Solvent: MeOH or EtOH/EtOAc (1:1)

Step-by-Step:

  • Dissolve the Dibenzyl phosphate intermediate in MeOH.

  • Add 10% Pd/C catalyst (approx. 10-20% by weight of substrate).

  • Purge the flask with

    
     and stir vigorously under a hydrogen balloon for 2–6 hours.
    
  • Monitoring: HPLC is critical here. The disappearance of the benzyl UV signature and the shift to a more polar peak indicates completion.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (fire hazard).

Phase 3: Salt Formation (The Solubilization Step)

The free phosphoric acid is unstable and acidic. It must be converted to the disodium salt immediately.

Step-by-Step:

  • Cool the methanolic filtrate from Phase 2 to 0°C.

  • Add exactly 2.0 equivalents of Sodium Methoxide (

    
    ) in methanol or aqueous Sodium Bicarbonate (
    
    
    
    ).
  • Stir for 30 minutes.

  • Lyophilization: Evaporate the methanol and freeze-dry the aqueous residue.

    • Result: A fluffy, white, hygroscopic powder (The Disodium Phosphate Prodrug).

Visualization of Synthetic Workflow

Synthesis Start 8-(4-OH-phenyl)xanthine (Insoluble) Intermediate Dibenzyl Phosphate Triester Start->Intermediate Atherton-Todd Phosphorylation Reagents1 Dibenzyl Phosphite CCl4, Et3N Reagents1->Intermediate Acid Free Phosphoric Acid Intermediate->Acid Deprotection Reagents2 H2, Pd/C (Hydrogenolysis) Reagents2->Acid Final Disodium Phosphate Prodrug (>10 mg/mL Solubility) Acid->Final Salt Formation Base 2.0 eq NaHCO3 Base->Final

Figure 2: Synthetic route from insoluble parent to soluble disodium salt.

Quality Control & Validation Metrics

To ensure the protocol yielded a viable pharmaceutical grade prodrug, the following metrics must be met.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (C18, Phosphate Buffer/MeCN)> 98%Impurities may inhibit ALP or alter receptor binding.
Solubility Saturation in PBS (pH 7.4)> 10 mg/mLParent drug is typically < 1 µg/mL; massive increase required.
Stability Aqueous solution (24h, 25°C)< 1% HydrolysisMust be stable in the syringe/infusion bag.
Conversion Incubation with ALP (1 unit/mL)

< 15 min
Must release parent drug rapidly in vivo.

Troubleshooting Note: If the final product is gummy or yellow, it indicates incomplete removal of benzyl byproducts or oxidation. Re-precipitate the salt from Water/Acetone.

References

  • Sauer, R., et al. (2000). Water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives, A(2A)-selective adenosine receptor antagonists.[2] Journal of Medicinal Chemistry, 43(3), 440–448.

  • Le Corre, S. S., et al. (2014). Atherton-Todd reaction: mechanism, scope and applications.[3][4] Beilstein Journal of Organic Chemistry, 10, 1166–1196.[4]

  • Heimbach, T., et al. (2003). Absorption rate limit considerations for oral phosphate prodrugs. Pharmaceutical Research, 20(6), 848–856.

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694.

Sources

Troubleshooting & Optimization

Technical Support Center: Injectable Formulations of 8-Phenylxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Phenylxanthine is a purine derivative with significant potential in various therapeutic areas. Like many xanthine derivatives, its utility is often hampered by poor aqueous solubility, a critical challenge for the development of parenteral (injectable) formulations. The presence of the aromatic phenyl group at the 8-position further increases its lipophilicity, exacerbating this issue.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to systematically address and overcome the solubility challenges of this compound for injectable applications. Our approach is grounded in established pharmaceutical science, emphasizing the rationale behind each technique to empower you to make informed decisions in your formulation development process.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core challenges and strategic considerations for solubilizing this compound.

Q1: Why is this compound so poorly soluble in water?

A: The low aqueous solubility of this compound stems from two primary molecular features:

  • The Xanthine Core: The purine backbone of xanthine is a planar, heterocyclic structure capable of forming strong intermolecular hydrogen bonds between molecules in its solid (crystalline) state. These strong crystal lattice forces require significant energy to overcome for dissolution to occur.

  • The Phenyl Group: The addition of a phenyl ring at the 8-position introduces a large, non-polar, hydrophobic moiety. This group disrupts the favorable interactions with water molecules, leading to a low affinity for aqueous media.

Q2: What are the primary, pharmaceutically-acceptable strategies for solubilizing a compound like this compound for injection?

A: For parenteral formulations, the goal is to create a stable, clear solution that is safe for injection. The most common and effective strategies for a molecule with the characteristics of this compound include:

  • pH Adjustment: Leveraging the acidic nature of the xanthine core to form a soluble salt.[1][]

  • Co-solvency: Blending water with miscible organic solvents to reduce the polarity of the vehicle.[3][4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic phenyl group.[5][6]

  • Micellar Solubilization: Employing surfactants to form micelles that encapsulate the drug molecule.[7][8]

These techniques can be used alone or in combination to achieve the target drug concentration.[9]

Section 2: Strategic Workflow for Solubility Enhancement

A systematic approach is crucial to efficiently identify a viable formulation strategy. We recommend the following experimental workflow, which prioritizes simpler methods before progressing to more complex systems.

G Figure 1. Decision Workflow for Solubilization A Characterize Drug: pKa, Intrinsic Solubility (S₀) B pH Adjustment (Target pH 7.4 - 9.0 for IV) A->B C Solubility Sufficient? B->C D Co-solvent Screening (Ethanol, PG, PEG 400) C->D No I Final Formulation (Perform Stability & Dilution Studies) C->I Yes E Solubility Sufficient? D->E F Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) E->F No E->I Yes G Solubility Sufficient? F->G H Combination Strategy (e.g., pH + Co-solvent) G->H No G->I Yes H->I

Figure 1. Decision Workflow for Solubilization

Section 3: Troubleshooting & In-Depth Protocol Guides

This section provides detailed, question-driven guides and step-by-step protocols for the key solubilization techniques.

pH Adjustment

Q: How does pH impact the solubility of this compound? A: this compound is a weakly acidic molecule due to the ionizable protons on the purine ring's nitrogen atoms.[10] By increasing the pH of the aqueous solution with an alkalizing agent, you deprotonate the molecule, forming a water-soluble salt (a xanthinate anion). This is often the most effective initial strategy. Data for a related compound, 8-phenyltheophylline, shows it is moderately soluble in an aqueous base.[11]

Q: Which alkalizing agents are suitable for injectable formulations? A: The choice of agent is critical for safety and compatibility. Commonly used alkalizing agents in parenteral formulations include Sodium Hydroxide (NaOH) and Tromethamine (TRIS).[12] It is crucial to use the minimum amount necessary to achieve the desired pH and solubility to avoid potential injection site irritation and ensure physiological compatibility.[1]

Experimental Protocol: pH-Solubility Profile

This experiment determines the solubility of this compound across a physiologically relevant pH range.

  • Preparation: Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from 6.0 to 10.0.

  • Equilibration: Add an excess amount of this compound powder to vials containing each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw a sample from the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each sample.

Data Presentation: Sample pH-Solubility Data Table

Sample IDBuffer SystemFinal Measured pHSolubility (µg/mL)
1Phosphate6.55
2Phosphate7.450
3Borate8.5850
4Borate9.22100
Co-solvency

Q: How do co-solvents work to increase solubility? A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This makes the aqueous environment more "hospitable" to hydrophobic molecules like this compound by disrupting water's highly structured hydrogen-bonding network, which tends to exclude non-polar solutes.[13]

Q: What are common parenteral co-solvents and their typical concentration limits? A: Safety and tolerability dictate the choice and concentration of co-solvents. Some of the most frequently used co-solvents in FDA-approved injectable products include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[][3][14] High concentrations can cause issues like pain on injection or precipitation upon dilution in the bloodstream.[14]

Experimental Protocol: Co-solvent Screening

This experiment evaluates the solubilizing power of different co-solvents.

  • Vehicle Preparation: Prepare a series of aqueous vehicles containing increasing percentages (v/v) of your chosen co-solvent (e.g., 0%, 10%, 20%, 40% PG in water).

  • Equilibration: Add an excess amount of this compound to each vehicle.

  • Execution: Follow steps 3-5 from the "pH-Solubility Profile" protocol.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration. A log-linear relationship is often observed.[9]

Data Presentation: Sample Co-solvent Screening Data Table

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0< 1
Ethanol20150
Propylene Glycol20120
PEG 40020180
Ethanol40900
Propylene Glycol40750
PEG 400401100
Cyclodextrin Complexation

Q: How can cyclodextrins solubilize an aromatic molecule like this compound? A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the hydrophobic part of a "guest" molecule—in this case, the phenyl group of this compound—into their central cavity.[5][6] This forms a new, water-soluble inclusion complex, effectively masking the drug's poor solubility.[16][17]

Q: Which cyclodextrin is the best choice to start with? A: Natural β-cyclodextrin has limited water solubility itself. Therefore, chemically modified derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly preferred for parenteral formulations due to their much higher aqueous solubility and established safety profiles.[15][18]

G Figure 2. Cyclodextrin Inclusion Complex cluster_0 Cyclodextrin (Host) CD Hydrophobic Cavity (Non-polar) Complex Water-Soluble Inclusion Complex CD->Complex CD_shell Hydrophilic Exterior (Polar) Drug This compound (Guest) Drug->CD Complexation

Figure 2. Cyclodextrin Inclusion Complex
Experimental Protocol: Phase-Solubility Study

This experiment determines the binding constant and solubilization efficiency of a cyclodextrin.

  • CD Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution.

  • Execution: Follow steps 3-5 from the "pH-Solubility Profile" protocol.

  • Data Analysis: Plot the total concentration of dissolved this compound against the concentration of the cyclodextrin. The shape of the curve indicates the type of complex formed. A linear (Aₗ-type) plot is ideal and indicates the formation of a 1:1 soluble complex.

Section 4: Advanced Troubleshooting

Q: What if a single solubilization approach is insufficient to reach my target concentration? A: Combination strategies are very common in parenteral formulation.[9] For example, you can significantly enhance solubility by combining pH adjustment with a co-solvent. First, adjust the pH to form the soluble salt, then use a co-solvent to further increase the solubility of both the ionized and unionized species present at that pH. Similarly, using a co-solvent can sometimes improve the efficiency of cyclodextrin complexation.[18]

Q: My formulation is clear, but it precipitates when I dilute it into a buffer or saline. What should I do? A: This is a common failure mode for formulations relying on co-solvents or surfactants and is a critical risk for intravenous administration.[14] The formulation is stable in the concentrated vehicle, but upon dilution into an aqueous environment (like blood), the concentration of the solubilizing agent (co-solvent or surfactant) drops rapidly, causing the drug to crash out of solution.

  • Troubleshooting Step: Perform dilution studies. Dilute your final formulation 1:10, 1:50, and 1:100 into saline and 5% dextrose in water (D5W). Observe immediately and over several hours for any signs of precipitation or turbidity.

  • Solution: If precipitation occurs, you may need to either (a) increase the concentration of the solubilizer, (b) switch to a more efficient solubilizer (e.g., a different cyclodextrin), or (c) use a combination of approaches to create a more robust formulation.

Section 5: Summary of Solubilization Approaches

TechniqueMechanism of ActionProsConsKey Considerations
pH Adjustment Forms a soluble salt by deprotonating the drug.[1]Simple, highly effective for ionizable drugs, easy to formulate.[]Only works for ionizable drugs; risk of pH shifting upon dilution; potential for injection site irritation at high pH.Determine pKa; target pH should be as close to physiological (7.4) as possible.
Co-solvency Reduces solvent polarity, making it more favorable for the hydrophobic drug.[3]Well-established; effective for non-polar drugs; can be combined with other methods.Risk of precipitation on dilution; potential for toxicity/irritation at high concentrations.[14]Screen multiple co-solvents; keep concentrations as low as possible; perform dilution studies.
Cyclodextrin Complexation Encapsulates the hydrophobic moiety of the drug in a soluble host molecule.[5]High solubilization capacity; can improve drug stability; well-defined mechanism.[6]Can be expensive; increases formulation viscosity and osmolality; potential for renal toxicity with some CDs.Use highly soluble derivatives (HP-β-CD, SBE-β-CD); confirm 1:1 complex formation.
Micellar Solubilization Incorporates the drug into the hydrophobic core of surfactant micelles.[7][8]High solubilizing power; can be used for very insoluble compounds.Potential for hemolysis or hypersensitivity reactions with some surfactants; complex formulation behavior.[14]Use non-ionic surfactants (e.g., Polysorbate 80) with established safety profiles; must work above the Critical Micelle Concentration (CMC).

References

  • The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 10, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 10, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (2012, October 2). Retrieved February 10, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (2022, October 25). Retrieved February 10, 2026, from [Link]

  • Xanthine - Solubility of Things. (n.d.). Retrieved February 10, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved February 10, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved February 10, 2026, from [Link]

  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES - CORE. (n.d.). Retrieved February 10, 2026, from [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. (2022, November 3). Retrieved February 10, 2026, from [Link]

  • This compound | C11H8N4O2 | CID 12295530 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

  • Micellar solubilization of drugs. - University of Alberta. (n.d.). Retrieved February 10, 2026, from [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). Retrieved February 10, 2026, from [Link]

  • 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. (n.d.). Retrieved February 10, 2026, from [Link]

  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins - ResearchGate. (2025, August 5). Retrieved February 10, 2026, from [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Xanthine - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Surfactants and micelles - Pharmaceutical - Pharmacy 180. (n.d.). Retrieved February 10, 2026, from [Link]

  • 8-Phenyltheophylline - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • pH Modifier Excipients - CD Formulation. (n.d.). Retrieved February 10, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Retrieved February 10, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). Retrieved February 10, 2026, from [Link]

  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. (2018, April 4). Retrieved February 10, 2026, from [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Retrieved February 10, 2026, from [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved February 10, 2026, from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (2021, July 1). Retrieved February 10, 2026, from [Link]

  • pH Correction Injection Package by Premix Technologies: Precision pH Control for Oil and Gas. (n.d.). Retrieved February 10, 2026, from [Link]

  • CompoundingToday.com | pH Adjusting Database. (n.d.). Retrieved February 10, 2026, from [Link]

  • Kinetic profiling and functional characterization of this compound derivatives as A2B adenosine receptor antagonists - PMC. (2017, June 21). Retrieved February 10, 2026, from [Link]

Sources

preventing precipitation of 8-phenylxanthine in physiological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Hub

Subject: Troubleshooting Precipitation of 8-Phenylxanthine in Physiological Buffers Ticket ID: #SOL-8PX-001 Responder: Dr. A. Vance, Senior Application Scientist

The Solubility Paradox: Why This Happens

To prevent precipitation, you must understand the molecular behavior of this compound (8-PX) and its derivatives (e.g., 8-phenyltheophylline).

  • The Mechanism: 8-PX is a planar, hydrophobic molecule with an acidic proton at the N7 position. Its pKa is typically in the range of 7.5 – 8.5 .

  • The Trap: In high pH solvents (NaOH, pH > 10), the molecule is deprotonated (ionized) and highly soluble. However, when you dilute this stock into a physiological buffer (pH 7.4), the pH drops below the pKa. The molecule re-protonates, becomes neutral, and immediately seeks to stack with itself rather than interact with water. This causes the rapid "crashing out" (cloudiness) you observe.

  • The Solution: You cannot change the physics of the molecule, but you can manipulate the kinetic barrier to keep it in solution long enough for your assay.

Validated Preparation Protocols

Below are the two industry-standard methods. Method A is preferred for minimizing solvent toxicity in cell assays, while Method B is standard for chemical screening.

Method A: The "Alkaline Drop" Technique (Preferred)

Best for: Animal studies, sensitive cell lines, and avoiding DMSO interference.

StepActionTechnical Rationale
1 Weighing Weigh 8-PX powder into a glass vial (avoid plastic, which can adsorb hydrophobic compounds).
2 Primary Solubilization Add 1 M NaOH or 1 M NH₄OH to create a stock concentration of 10–50 mM . Vortex until clear.
3 The "Dropwise" Dilution Crucial Step: Do not squirt the stock into the buffer. 1. Place your physiological buffer (PBS/Krebs) on a magnetic stirrer. 2. While stirring rapidly, add the alkaline stock dropwise into the vortex.
4 pH Adjustment Check the final pH. The small volume of NaOH usually won't shift the buffer capacity of PBS/HEPES significantly, but verify it is pH 7.4.
5 Immediate Use Use within 4 hours. The neutral form is thermodynamically unstable in water and will eventually crystallize.
Method B: The DMSO "Solvent Shift"

Best for: High-throughput screening, plate-based assays.

StepActionTechnical Rationale
1 Stock Prep Dissolve 8-PX in 100% anhydrous DMSO to make a 10 mM stock. Sonicate at 40°C if necessary.
2 Intermediate Dilution Do not dilute directly to aqueous buffer. Perform a 1:10 dilution in pure DMSO first if your working concentration allows.
3 Final Dilution Rapidly inject the DMSO stock into the buffer. Final DMSO concentration must be < 1% (v/v) .
4 Visual Check Hold the tube up to a light source. If you see "shimmering" (Schlieren lines) that turns to haze, you have exceeded the solubility limit (typically ~10 µM in PBS).
Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points to prevent experimental failure.

G Start Start: 8-PX Powder SolventChoice Select Primary Solvent Start->SolventChoice NaOH_Stock Dissolve in 1M NaOH (Stock: 10-50 mM) SolventChoice->NaOH_Stock Sensitive Cells/In Vivo DMSO_Stock Dissolve in 100% DMSO (Stock: 10 mM) SolventChoice->DMSO_Stock Chemical Screening Stirring Prepare Vortexing Buffer (PBS/Krebs, pH 7.4) NaOH_Stock->Stirring Dropwise Add Stock DROPWISE into Vortex Stirring->Dropwise Check_pH Verify Final pH Dropwise->Check_pH Inspection Visual Inspection: Clear or Cloudy? Check_pH->Inspection Dilution_Limit Calculate Final DMSO % (Must be < 1%) DMSO_Stock->Dilution_Limit Rapid_Mix Rapid Injection into Buffer Dilution_Limit->Rapid_Mix Rapid_Mix->Inspection Success Proceed to Assay (Use within 4h) Inspection->Success Clear Fail Precipitation Detected: 1. Sonicate 2. Reduce Concentration Inspection->Fail Cloudy

Figure 1: Decision tree for solubilizing this compound based on assay requirements.

Troubleshooting & FAQs

Q: I followed the protocol, but my solution turned cloudy after 30 minutes. Why? A: You likely exceeded the thermodynamic solubility limit . 8-PX is kinetically stable for a short time after dilution, but it will eventually reach equilibrium and precipitate.

  • Fix: Prepare the working solution immediately before use. Do not store diluted buffers at 4°C; cold temperatures accelerate precipitation of hydrophobic compounds.

Q: Can I use ethanol instead of DMSO? A: Generally, no . Xanthines have poorer solubility in ethanol compared to DMSO or base. Ethanol also evaporates faster, leading to concentration changes and "crust" formation on tube rims, which seed further precipitation.

Q: I need to inject this into mice. Is 1M NaOH safe? A: You are not injecting 1M NaOH. By diluting a 50 mM stock (in 1M NaOH) 1:1000 into saline, the final NaOH concentration is 1 mM, and the final pH will be buffered by the body (or your vehicle) to ~7.4.

  • Verification: Always measure the pH of your final injection vehicle. If it is >8.5, adjust with dilute HCl, but watch for precipitation.

Q: What is the absolute maximum concentration I can get in PBS? A: For 8-PX, reliable solubility in pH 7.4 PBS is rarely above 10–30 µM . If your experiment requires 100 µM, you must use a solubilizing agent like 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in your buffer to encapsulate the drug.

References
  • Sigma-Aldrich. 1,3-Dimethyl-8-phenylxanthine Product Specification & Solubility Data. (Accessed 2024).[1]

  • Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry 28.4 (1985): 487-492.

  • ResearchGate Community. Discussions on Xanthine Solubility in Physiological Media. (Aggregated Technical Threads).

  • National Institutes of Health (NIH). PubChem Compound Summary: this compound.

Sources

troubleshooting 8-phenylxanthine stability in basic pH solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Phenylxanthine (8-PX) Stability & Solubility

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical support hub for xanthine derivatives. If you are working with this compound (8-PX) or its analogs (e.g., 8-phenyltheophylline), you are likely facing a fundamental chemical paradox: Hydrophobicity vs. Ionization. [1]

8-PX contains a hydrophobic phenyl ring at the C8 position, drastically reducing its water solubility compared to caffeine or theophylline.[1] To dissolve it in aqueous media, researchers often utilize basic pH (NaOH) to deprotonate the N7 nitrogen (creating an anionic salt). However, maintaining this basic environment introduces two critical risks: Chemical Degradation (Ring Opening) and Precipitation Shock upon physiological dilution.

This guide provides the protocols to navigate this narrow window of stability.

Part 1: Diagnostic Troubleshooting (Symptom-Based)

Use this decision matrix to identify the root cause of your experimental failure.

Troubleshooting8PX Start Identify Issue Precip Precipitation / Turbidity Start->Precip Color Yellow Discoloration Start->Color Potency Loss of Biological Activity Start->Potency Dilution Did it happen upon dilution into media? Precip->Dilution Oxidation CAUSE: Oxidation of Phenyl Ring/Amine Color->Oxidation Slow (Days) Hydrolysis CAUSE: Pyrimidine Ring Cleavage Potency->Hydrolysis Stored >24h in Base pHShock CAUSE: pH Shock (Re-protonation) Dilution->pHShock Yes (pH < 8) Cation CAUSE: Divalent Cation Bridging (Ca2+/Mg2+) Dilution->Cation No (pH > 8 but cloudy)

Figure 1: Diagnostic logic flow for identifying this compound instability modes.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: Why does my 8-PX precipitate immediately when I add the stock (pH 10-12) to my cell culture media (pH 7.4)?

The Mechanism: This is "pH Shock." this compound is an amphoteric molecule with a pKa approximately in the range of 7.5 – 8.5 (depending on specific substitutions) at the N7 position.[1]

  • At pH > 10: The molecule is deprotonated (anionic) and soluble.[1]

  • At pH 7.4: You are crossing the pKa threshold.[1] The equilibrium shifts toward the neutral, protonated form. Because the 8-phenyl group is highly lipophilic, the neutral form is insoluble in water and crashes out of solution immediately.[1]

The Fix:

  • DMSO "Bridge": Do not dissolve directly in NaOH if possible. Dissolve 8-PX in 100% DMSO first to create a high-concentration stock (e.g., 10-50 mM).[1]

  • Dilution Protocol: Add the DMSO stock to the aqueous buffer slowly with rapid vortexing. Ensure the final DMSO concentration is <0.1% (or as tolerated by your cells).[1]

  • Cyclodextrins: If DMSO is toxic to your system, use 2-hydroxypropyl-β-cyclodextrin (HPβCD) as an excipient to encapsulate the hydrophobic phenyl ring.[1]

Q2: My stock solution in 1M NaOH turned yellow after a week at room temperature. Is it still good?

Verdict: Discard immediately. The Mechanism: The yellowing indicates the formation of degradation products, likely via base-catalyzed hydrolysis .[1] In strong alkaline environments (pH > 12), the pyrimidine ring of the xanthine core is susceptible to nucleophilic attack by hydroxide ions. This leads to ring opening, forming diamino-pyrimidine derivatives which are biologically inactive at adenosine receptors and often colored.[1]

The Fix:

  • Fresh Preparation: Alkaline stocks of 8-PX should be prepared fresh immediately before use.[1]

  • Cryopreservation: If you must store it, store at -20°C or -80°C . Low temperature kinetically inhibits the hydrolysis reaction.[1] Never store basic xanthine solutions at room temperature.[1]

Q3: Can I use glass containers for my basic 8-PX stocks?

Recommendation: Use Polypropylene (PP) or Polymethylpentene (PMP). While borosilicate glass is generally resistant, long-term storage of high-molarity NaOH (used to dissolve 8-PX) can leach silicates from the glass.[1] These silicates can act as nucleation sites, encouraging the 8-PX to precipitate or crystallize out of solution unexpectedly.[1]

Part 3: Validated Preparation Protocols

Use the following protocols to ensure reproducibility.

Protocol A: The "Fresh-Base" Method (For immediate use)

Best for: Acute physiological experiments where DMSO is forbidden.[1]

StepActionTechnical Note
1 Weigh 8-PX solid.Target concentration: 10 mM.
2 Add 0.1 M NaOH (not 1 M).Using the lowest necessary molarity reduces hydrolysis risk.[1]
3 Sonicate at 30°C for 5-10 mins.Heat assists dissolution; do not exceed 40°C to prevent degradation.
4 QC Check: Inspect for clarity.Solution must be optically clear. Any haze indicates micro-precipitates.
5 Immediate Dilution: Dilute into buffer within 15 minutes.[1]
Protocol B: The "DMSO-Hybrid" Method (Standard)

Best for: High stability and long-term storage.[1]

StepActionTechnical Note
1 Dissolve 8-PX in anhydrous DMSO.Target: 100 mM Stock.
2 Aliquot into light-protective tubes.Protects from photo-oxidation.
3 Store at -20°C.Stable for 3-6 months.[1]
4 Working Solution: Dilute 1:1000 into assay buffer.

Part 4: Quantitative Stability Data

The following table summarizes the stability window of this compound derivatives based on solvent conditions.

Solvent SystempHStability (t½)Primary Failure Mode
1M NaOH 14.0< 24 Hours (RT)Pyrimidine Ring Hydrolysis
0.1M NaOH 13.0~ 3-5 Days (4°C)Slow Hydrolysis / Carbonation*
PBS (Phosphate Buffer) 7.4Minutes (if >10µM)Precipitation (Insolubility)
100% DMSO N/A> 6 Months (-20°C)None (if kept anhydrous)

*Note: Carbonation occurs when atmospheric CO2 absorbs into NaOH, lowering the pH and causing precipitation.[1]

References

  • Sigma-Aldrich. 1,3-Dimethyl-8-phenylxanthine Product Information & Solubility Data. Retrieved from [1]

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors.[1] Journal of Medicinal Chemistry.[1]

  • National Institutes of Health (NIH) - LiverTox. Xanthine Derivatives: Chemical and Physical Properties.[1]

  • Santa Cruz Biotechnology. 1,3-Dimethyl-8-phenylxanthine (8-PT) Safety & Handling.[1]

Sources

Technical Support Center: 8-Phenylxanthine Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 8PX-BIO-SOLV-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Low Bioavailability & Solubility of 8-Phenylxanthine (8-PX) In Vivo[1]

Executive Summary

You are encountering a classic medicinal chemistry bottleneck. This compound (8-PX) and its derivatives (e.g., 8-PT, DPCPX) possess a rigid, planar phenyl-xanthine scaffold that drives high affinity for adenosine receptors (A1/A2A) but results in extremely poor aqueous solubility and rapid metabolic clearance .[1][2]

This guide bypasses standard textbook advice. We will treat your experiment as a system engineering problem. You have three "failure modes" to address:

  • The Crash: Compound precipitation upon contact with physiological saline.

  • The Wall: Inability to cross the Blood-Brain Barrier (BBB) due to polarity trade-offs.[1]

  • The Flush: Rapid renal/hepatic clearance reducing

    
    .
    
Module 1: The "Crash" (Solubility Troubleshooting)

User Issue: "My compound dissolves in DMSO, but precipitates immediately when I add saline or inject it."

Technical Diagnosis: 8-PX derivatives often have a logP > 3.0 and high crystal lattice energy.[1] Standard DMSO "shock dilution" fails because the water activity in saline forces the hydrophobic 8-PX molecules to aggregate instantly.[1]

Protocol A: The "pH-Shift" Method (For Acute Studies)

Applicability: 8-PX derivatives with an unsubstituted N7 nitrogen (acidic proton, pKa ~5-6).[1][2] Mechanism: Ionization disrupts the crystal lattice, allowing dissolution.

Step-by-Step Workflow:

  • Weigh the required amount of 8-PX.[1]

  • Dissolve in 0.1 N NaOH (10% of final volume). The solution should be clear.

    • Note: The N7 proton is acidic; the anion is water-soluble.[1]

  • Stabilize by adding 0.1 N HCl dropwise very slowly under rapid stirring.

  • Stop adding acid exactly when the pH reaches ~8.0.

    • Critical: Going below pH 7.4 often triggers reprecipitation.[1]

  • Dilute to final volume with Saline (0.9% NaCl).

  • Inject immediately (IV or IP).

Risk: High pH (8-9) can cause local tissue irritation.[1][2] Only use for acute, terminal experiments.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Applicability: Chronic dosing, behavioral studies, BBB-targeted work.[1][2] Mechanism: Encapsulation of the hydrophobic phenyl ring into the lipophilic cavity of the cyclodextrin (CD), leaving the hydrophilic exterior exposed to the solvent.

ParameterRecommendationReason
Carrier HP-β-CD (2-Hydroxypropyl-β-cyclodextrin)Higher solubility (>500 mg/mL) and lower renal toxicity than native β-CD.[1][2]
Molar Ratio 1:2 to 1:5 (Drug:CD)Excess CD ensures equilibrium shifts toward the complex.
Method Kneading or Freeze-DryingSimple mixing is insufficient for stable inclusion.[1]

The "Kneading" Protocol:

  • Slurry: Mix HP-β-CD with a small amount of water (1:1 w/w) to form a paste in a mortar.

  • Add: Slowly add 8-PX powder to the paste while grinding vigorously with a pestle.

  • Knead: Grind for 45–60 minutes. The paste may dry; add minimal water drops to maintain consistency.

  • Dry: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitute: The resulting powder will dissolve rapidly in saline for injection.

Module 2: The "Wall" (Bioavailability & BBB Penetration)

User Issue: "I solubilized it using a sulfonate group (8-SPT), but I lost my CNS effect."

Technical Diagnosis: You fell into the "Polarity Trap." Adding polar groups (like the sulfonate in 8-(p-sulfophenyl)theophylline) solves solubility but prevents the drug from crossing the lipid-rich Blood-Brain Barrier (BBB).[1][2]

Decision Matrix: Selecting the Right Derivative

FormulationStrategy Start Start: 8-PX Formulation Target Target Tissue? Start->Target CNS CNS (Brain/Spinal Cord) Target->CNS Must cross BBB Periphery Peripheral (Heart/Kidney) Target->Periphery No BBB crossing needed Solubility Solubility Strategy CNS->Solubility Mod_Chem Chemical Mod: Use 8-SPT (Sulfonated) Periphery->Mod_Chem Easiest Path Mod_Form Formulation Mod: Use HP-beta-CD or Lipid Carrier Solubility->Mod_Form Preserve Lipophilicity

Figure 1: Decision matrix for selecting formulation strategy based on biological target. Note that chemical modification for solubility often sacrifices CNS penetration.[1]

Module 3: The "Flush" (Pharmacokinetics & Prodrugs)

User Issue: "The effect wears off in 30 minutes. The half-life is too short."

Technical Diagnosis: Xanthines are rapidly metabolized by CYP450 enzymes (demethylation/oxidation).[2]

Advanced Strategy: Phosphate Prodrugs

If simple formulation fails, you must alter the molecule to a Prodrug .

  • Concept: Attach a phosphate ester group to a hydroxyl on the phenyl ring (if available) or an N-hydroxymethyl group.[1]

  • Mechanism: The phosphate makes the molecule highly water-soluble.[1] Upon injection, plasma alkaline phosphatases cleave the phosphate, releasing the lipophilic active parent drug.[2]

  • Reference Precedent: This strategy was successfully used for Fosphenytoin and experimental xanthines to increase solubility by 1000-fold without using toxic co-solvents.[1]

Comparison of Strategies:

StrategySolubility GainIn Vivo StabilityBBB PenetrationComplexity
Co-solvents (DMSO) ModerateLow (Precipitation risk)HighLow
Cyclodextrins HighHighHighMedium
Prodrugs (Phosphate) Very HighVariable (Enzyme dependent)High (after cleavage)High (Synthesis req.)
FAQ: Rapid Fire Troubleshooting

Q: Can I just use Tween-80? A: You can, but beware.[1][2] Surfactants like Tween-80 can inhibit P-glycoprotein (P-gp) transporters at the BBB, potentially altering your baseline data.[1][2] If you are studying transport or CNS efficacy, Tween is a confounding variable.[2] Stick to Cyclodextrins.

Q: My 8-PX suspension clogs the needle. A: You are creating a "macro-suspension."[1] Use Probe Sonication (not bath) for 10 minutes on ice to generate a nanosuspension. Particle sizes <200nm will pass through insulin needles and dissolve faster in the blood.

Q: Is there a better analog than 8-PX? A: If your protocol allows, switch to KW-6002 (Istradefylline) .[1][2] It is an optimized 8-styrylxanthine derivative with better oral bioavailability and established PK profiles in rodents, often used as a superior alternative to raw this compound.[1][2]

References
  • Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor."[1][2] Journal of Medicinal Chemistry 29.7 (1986): 1305-1313.[1][2]

  • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development."[2] Journal of Pharmacy and Pharmacology 62.11 (2010): 1607-1621.[1]

  • Stella, V. J., & Nti-Addae, K. W. "Prodrug strategies to overcome poor water solubility."[2][3] Advanced Drug Delivery Reviews 59.7 (2007): 677-694.[1][2]

  • Muller, C. E., & Jacobson, K. A. "Xanthines as adenosine receptor antagonists."[2] Handbook of Experimental Pharmacology 200 (2011): 151-199.[1][2]

Sources

Technical Support Center: 8-Phenylxanthine (8-PX) Integrity & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Optimization of Storage and Solubilization Protocols for 8-Phenylxanthine (8-Phenyltheophylline)

Introduction: The Stability Paradox

This compound (often chemically identified as 8-Phenyltheophylline or 8-PT ) is a high-affinity, non-selective adenosine receptor antagonist. While the solid compound is chemically robust, its utility is frequently compromised not by chemical degradation, but by physical instability —specifically, poor aqueous solubility and "crash-out" precipitation during experimental preparation.

This guide moves beyond generic "store at -20°C" advice. It addresses the physicochemical realities of xanthine derivatives to ensure your pharmacological data remains reproducible.

Part 1: Solid State Storage (The Foundation)

Q: I received the vial at ambient temperature. Has the compound degraded? A: Unlikely. This compound is thermally stable in its crystalline form. However, long-term integrity depends on controlling moisture and light .

  • The Mechanism: Xanthines are hygroscopic. While water does not rapidly hydrolyze the purine ring, absorbed moisture alters the effective molecular weight, leading to errors in molarity calculations (stoichiometric drift).

  • Protocol:

    • Immediate Action: Upon receipt, verify the seal.

    • Long-Term Storage: Store at -20°C .

    • Desiccation: The vial must be stored inside a secondary container with active desiccant (silica gel) to prevent condensation during freeze-thaw cycles.

    • Light Protection: Store in amber vials or wrap in foil. While 8-PX is not acutely photosensitive, long-term UV exposure can induce slow photo-oxidation of the phenyl ring.

Part 2: Solubilization & Liquid Storage (The Danger Zone)

Q: My 8-PX won't dissolve in water. Can I heat it? A: Stop. Heating aqueous suspensions of 8-PX often leads to supersaturation followed by rapid precipitation upon cooling. You must use a co-solvent system or pH adjustment.

Solubility Profile
Solvent SystemSolubility LimitStorage TempStability WindowNotes
Water / PBS < 0.1 mg/mLN/AImmediate UsePractically insoluble. Do not use for stock.
100% DMSO ~10-25 mg/mL-20°C1 MonthPreferred Stock. Freeze/Thaw sensitive.
1M NaOH Moderate+4°C< 24 HoursDo NOT Freeze. High pH required for solubility.
Ethanol Moderate-20°C1 WeekEvaporation risk is high.
Protocol: Creating a Stable Stock Solution (DMSO)
  • Step 1: Weigh the desired amount of 8-PX.

  • Step 2: Add anhydrous DMSO (Dimethyl sulfoxide).

  • Step 3: Vortex vigorously for 1 minute. If particles persist, sonicate at 40kHz for 5 minutes.

  • Step 4: Aliquot immediately into single-use vials (e.g., 50 µL volumes) to avoid freeze-thaw cycles.

  • Step 5: Store aliquots at -20°C.

Critical Warning: DMSO is hygroscopic. If your DMSO stock absorbs water from the air, 8-PX will precipitate inside the freezer. Always seal DMSO stocks with Parafilm.

Part 3: Experimental Application (Troubleshooting)

Q: I diluted my DMSO stock into saline for injection, and it turned cloudy. Why? A: You have encountered Solvent Shock (The "Crash Out"). 8-PX is hydrophobic. When a high-concentration DMSO stock hits an aqueous buffer (PBS/Saline), the solvent power drops instantly, forcing the compound out of solution.

The Fix: The "Step-Down" Dilution Method Do not inject 100% DMSO stock directly into a large volume of saline.

  • Prepare Intermediate: Dilute DMSO stock 1:10 with Tween-80 or Cremophor EL (emulsifiers).

  • Final Dilution: Slowly add warm saline (37°C) to the emulsified mix while vortexing.

  • Visual Check: Hold the tube against a light. If you see "swirling smoke" (Schlieren lines) or particulates, the compound has crashed.

Q: Can I use basic pH to dissolve it for in vivo work? A: Yes, but with caution. 8-PX contains acidic protons on the xanthine ring (N-H). It dissolves readily in basic solutions (pH > 10).

  • Method: Dissolve in 0.1 N NaOH, then slowly titrate back to pH 7.4 using HCl.

  • Risk: If you overshoot neutral pH (go below pH 7), it will precipitate. This method requires precise pH metering.

Part 4: Visualization of Workflows
Figure 1: Storage & Usage Decision Tree

This diagram illustrates the logic flow for storing solid vs. liquid forms of 8-PX to maximize shelf life.

StorageLogic node_solid Solid this compound node_longterm Long Term Storage (-20°C + Desiccant) node_solid->node_longterm Standard node_rec Receipt of Shipment node_rec->node_solid node_solubilization Solubilization node_longterm->node_solubilization When needed node_dmso DMSO Stock (High Conc.) node_solubilization->node_dmso For Storage node_aq Aqueous/Base (Working Soln) node_solubilization->node_aq For Immediate Use node_aliquot Aliquot (Single Use) node_dmso->node_aliquot node_fridge Store at +4°C (Do NOT Freeze) node_aq->node_fridge Short term node_use Use within 24h node_aq->node_use Best Practice node_freeze Store at -20°C (Protect from Moisture) node_aliquot->node_freeze

Caption: Decision matrix for 8-PX storage. Note the divergence between DMSO stocks (freezable) and Aqueous solutions (non-freezable).

Figure 2: The "Crash-Out" Prevention Protocol

Visualizing the correct dilution method to prevent precipitation in aqueous media.

DilutionProtocol start DMSO Stock (10-25 mg/mL) step1 Add Emulsifier (Tween-80 or Cremophor) start->step1 step2 Vortex Mix (Homogenize) step1->step2 step3 Add Warm Saline (Dropwise) step2->step3 check Visual Inspection (Clear Solution?) step3->check fail Precipitation (Cloudy) check->fail Rapid Addition success Ready for Injection check->success Slow Addition

Caption: Step-down dilution workflow. Direct addition of DMSO stock to saline often causes precipitation (Fail state).

References
  • Sigma-Aldrich. 1,3-Dimethyl-8-phenylxanthine Product Datasheet & Solubility Guide. Retrieved from

  • Tocris Bioscience. General Storage and Stability Guidelines for Xanthine Derivatives. Retrieved from

  • ChemicalBook. 8-Phenyltheophylline (961-45-5) Chemical Properties and Stability. Retrieved from

8-Phenylxanthine Dose-Response Curve Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 8-phenylxanthine and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the reliability and reproducibility of your experimental data. Variability in dose-response curves is a common challenge, and this resource will help you navigate the complexities of working with this potent class of adenosine receptor antagonists.

Introduction: Understanding the Nuances of this compound

This compound and its analogs are powerful tools for investigating adenosinergic signaling. They primarily act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3), with varying degrees of selectivity and potency depending on their specific chemical structure.[1][2][3] However, their physicochemical properties and complex pharmacology can lead to inconsistencies in experimental outcomes. This guide will dissect the common sources of variability and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a shallow or incomplete dose-response curve?

A shallow or incomplete dose-response curve, where the maximal effect is not reached even at high concentrations, can stem from several factors:

  • Poor Solubility: this compound and many of its derivatives have limited aqueous solubility.[1][4] The compound may be precipitating out of solution at higher concentrations, leading to an underestimation of the true effective concentration.

  • Partial Antagonism: The specific derivative you are using might be a partial antagonist, meaning it doesn't fully inhibit the receptor's response even at saturating concentrations.

  • Off-Target Effects: At higher concentrations, the compound might be interacting with other cellular targets, causing confounding effects that mask the expected dose-response relationship.[5]

Q2: My IC50/EC50 values are inconsistent between experiments. What could be the cause?

Inconsistent IC50 or EC50 values are a frequent source of frustration. The root causes often lie in subtle variations in experimental conditions:

  • Cell Passage Number and Health: As cells are passaged, their receptor expression levels and signaling efficiency can change. Ensure you are using cells within a consistent and validated passage number range.

  • Agonist Concentration: The IC50 of an antagonist is dependent on the concentration of the agonist used to stimulate the receptor. Use a consistent and well-characterized agonist concentration (typically the EC80) for all experiments.

  • Incubation Time: The time allowed for the antagonist to equilibrate with the receptor and for the cellular response to develop can significantly impact the measured potency. Optimize and standardize your incubation times.

  • Solvent Effects: The solvent used to dissolve the this compound derivative (e.g., DMSO) can have its own biological effects.[6] It's crucial to maintain a consistent final solvent concentration across all wells and include a vehicle control.

Q3: How do I choose the right this compound derivative for my experiment?

The choice of derivative depends on your research question and the specific adenosine receptor subtype you are targeting.

  • Receptor Selectivity: Different derivatives exhibit varying selectivity for A1, A2A, A2B, and A3 receptors.[1][2][7] For example, some 1,3-dipropyl-8-phenylxanthine congeners show a high degree of selectivity towards A1-receptors.[2] Carefully review the literature to select a compound with the desired selectivity profile for your target receptor.

  • Potency: Consider the reported Ki or IC50 values for the derivative at your target receptor to ensure you are working within an appropriate concentration range.

Troubleshooting Guides

Issue 1: Compound Solubility Problems

Poor solubility is a primary contributor to dose-response curve variability.

Troubleshooting Workflow:

A Observe Poor Dose-Response: Shallow curve, high variability B Suspect Solubility Issue A->B C Visually Inspect Stock & Working Solutions (Precipitate? Cloudiness?) B->C D Prepare Fresh Stock Solution in 100% DMSO C->D Precipitate observed E Sonication or Gentle Warming of Stock D->E F Serial Dilutions in Assay Buffer (Note any precipitation) E->F G Test Lower Concentration Range F->G Precipitation at high conc. I Successful Dissolution F->I No precipitation H Consider a More Soluble Derivative G->H Still problematic I->G Proceed with experiment A Inconsistent IC50/EC50 Values B Review Experimental Parameters A->B C Cell Health & Passage Number (Standardize!) B->C D Agonist Concentration (Consistent EC80?) B->D E Incubation Times (Optimized & Consistent?) B->E F Assay Buffer Conditions (pH, Ionic Strength) B->F G Re-optimize Assay Conditions C->G Inconsistent D->G Inconsistent E->G Inconsistent F->G Inconsistent H Consistent Results G->H

Caption: Troubleshooting inconsistent receptor response.

Detailed Steps:

  • Standardize Cell Culture: Use cells from a consistent passage number range for all experiments. Regularly monitor cell health and morphology.

  • Optimize Agonist Concentration: Perform a full dose-response curve for your agonist to accurately determine the EC50 and EC80 values. Use a consistent EC80 concentration of the agonist in all antagonist experiments.

  • Determine Optimal Incubation Time: Conduct a time-course experiment to determine the optimal pre-incubation time for the antagonist and the optimal stimulation time for the agonist.

  • Control for Assay Conditions: Ensure that the pH and ionic strength of your assay buffer are consistent across all experiments, as these can affect ligand binding. [8]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

This protocol provides a general guideline for preparing solutions of this compound derivatives.

Materials:

  • This compound derivative powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Assay buffer (e.g., PBS or HBSS with appropriate supplements)

  • Sterile microcentrifuge tubes

  • Sonicator or water bath

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of the this compound derivative needed to make a 10 mM stock solution in DMSO.

    • Weigh the powder and add the calculated volume of DMSO.

    • Vortex thoroughly to dissolve. If necessary, use gentle warming (e.g., 37°C) or brief sonication.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in your assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in your assay is consistent and non-toxic to your cells (e.g., ≤ 0.5%).

Protocol 2: Competitive Antagonist Assay (cAMP Measurement)

This protocol describes a common functional assay for determining the IC50 of an this compound derivative at a Gs or Gi-coupled adenosine receptor.

Materials:

  • Cells expressing the adenosine receptor of interest

  • This compound derivative working solutions

  • Adenosine receptor agonist (e.g., NECA)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Assay plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Seeding: Seed cells into the assay plate at a predetermined optimal density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the this compound derivative working solutions (including a vehicle control) to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C).

  • Agonist Stimulation:

    • Add the agonist at its EC80 concentration to all wells except the basal control.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at the appropriate temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the control wells (basal and agonist-stimulated).

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Physicochemical Properties of a Representative this compound Derivative (8-Phenyltheophylline)

PropertyValueSource
Molecular Formula C13H12N4O2[4][9]
Molecular Weight 256.26 g/mol [4][9]
Appearance White to off-white crystalline powder[4]
Melting Point >300 °C[10][11]
Water Solubility Slightly soluble[4][10]
Organic Solvent Solubility Soluble in DMSO and ethanol[4][12][10]

Table 2: Example of Adenosine Receptor Antagonist Activity

CompoundTarget ReceptorAssay TypePotency (Ki or IC50)Reference
8-PhenyltheophyllineA1Radioligand Binding86 nM (Ki)[10]
XAC (amino congener of 1,3-dipropyl-8-phenylxanthine)A1Functional Assay (in vivo)More potent at A1 than A2[1]
XCC (carboxylic acid congener of 1,3-dipropyl-8-phenylxanthine)A1/A2Functional Assay (in vivo)Non-selective[1]

Signaling Pathway

cluster_membrane Cell Membrane AR Adenosine Receptor (e.g., A2A) AC Adenylyl Cyclase AR->AC Stimulates (Gs) cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->AR Activates Xanthine This compound (Antagonist) Xanthine->AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Antagonism of a Gs-coupled adenosine receptor by this compound.

References

  • Kinetic profiling and functional characterization of this compound derivatives as A2B adenosine receptor antagonists - PMC. (n.d.).
  • Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC. (n.d.).
  • 125I-labeled this compound derivatives: antagonist radioligands for adenosine A1 receptors - PubMed. (n.d.).
  • A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC. (2015, March 6).
  • 8-Phenyltheophylline - Wikipedia. (n.d.).
  • FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC. (n.d.).
  • CAS 961-45-5: 8-Phenyltheophylline | CymitQuimica. (n.d.).
  • 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. (n.d.).
  • Application Notes and Protocols for Xanthine Oxidase Experiments - Benchchem. (n.d.).
  • 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks. (n.d.).
  • 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5 - Sigma-Aldrich. (n.d.).
  • Kinetic profiling and functional characterization of this compound derivatives as A 2B adenosine receptor antagonists - PubMed. (2022, April 6).
  • 8-PHENYLTHEOPHYLLINE | 961-45-5 - ChemicalBook. (2023, May 15).
  • Problem with the detection of a GPCR by flow cytometry: no signal with PE/Cy5 or Cy7. (2012, October 11).
  • Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC. (2018, May 30).
  • 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5 - Sigma-Aldrich. (n.d.).
  • Xanthine/Hypoxanthine Assay Kit - Cell Biolabs, Inc. (n.d.).
  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.).
  • Recent Advances in the Synthesis of Xanthines: A Short Review - PMC. (2022, November 8).
  • Xanthine: Synthetic Strategy And Biological Activity. (2021, November 25).
  • Synthesis and biological evaluation of novel xanthine derivatives as potential apoptotic antitumor agents - PubMed. (2019, August 15).
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.).
  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES - CORE. (n.d.).
  • Tools for GPCR drug discovery - PMC. (n.d.).
  • Kinetic profiling and functional characterization of this compound derivatives as A2B adenosine receptor antagonists | Request PDF - ResearchGate. (n.d.).
  • 1,3-Dimethyl-8-phenylxanthine | CAS 961-45-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • How to Interpret Dose-Response Curves - Sigma-Aldrich. (n.d.).
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.).
  • Dose response curve explanation. Two dose response curves are displayed. The first with a maximum effect (Emax) of close to 100% and the second with an Emax of less than 50%. The IC50 is the concentration at which 50% inhibition of the Emax is observed. Compounds with an Emax < 30% and/or R2 < 0.70 were considered not to be inhibitory even if an IC50 could be calculated. - ResearchGate. (n.d.).
  • 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5 - Sigma-Aldrich. (n.d.).

Sources

Validation & Comparative

8-Phenylxanthine vs. Caffeine: Adenosine Receptor Selectivity & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares Caffeine (1,3,7-trimethylxanthine), the classical non-selective adenosine antagonist, with 8-Phenylxanthine derivatives (specifically 8-Phenyltheophylline or 8-PT ), which represent a synthetic evolution designed for high-affinity receptor blockade.

The Core Distinction: While both compounds share the xanthine scaffold, the addition of a phenyl group at the 8-position transforms the pharmacological profile.[1] Caffeine acts as a micromolar (


M)  antagonist with weak selectivity. in contrast, 8-phenylxanthines operate in the nanomolar (nM)  range, exhibiting a 100- to 1000-fold increase in affinity. This structural modification exploits a specific hydrophobic pocket in the adenosine receptor, significantly tightening the binding interaction.
Chemical & Structural Basis of Selectivity

The dramatic difference in potency stems from the interaction between the ligand and the orthosteric binding site of the adenosine receptor (AR).

  • Caffeine (1,3,7-trimethylxanthine): Relies primarily on hydrogen bonding (via N1, N3, N7, and carbonyl oxygens) and pi-stacking interactions within the receptor pocket. It lacks a substituent at the C8 position (containing only a hydrogen atom), leaving a hydrophobic sub-pocket of the receptor unoccupied.

  • This compound / 8-Phenyltheophylline (8-PT): The introduction of a phenyl ring at C8 allows the molecule to extend into a deep hydrophobic region of the receptor binding pocket. This region typically accommodates the adenine ring of the endogenous ligand (adenosine).[2] The phenyl group engages in additional pi-pi stacking or hydrophobic interactions (often with phenylalanine or tryptophan residues), anchoring the molecule more securely than caffeine.

Diagram: Structural Logic of Affinity Enhancement

AffinityLogic Caffeine Caffeine (Micromolar Affinity) Mod + 8-Phenyl Group Caffeine->Mod Synthetic Modification 8 8 Mod->8 PX This compound / 8-PT (Nanomolar Affinity) Mechanism Access to Hydrophobic Binding Pocket PX->Mechanism Structural Fit Result >100x Increase in Receptor Residence Time Mechanism->Result Pharmacological Outcome

Caption: The addition of the 8-phenyl moiety allows the xanthine scaffold to access a hydrophobic sub-pocket, drastically increasing binding stability.

Pharmacological Profile: Comparative Data

The following data aggregates binding affinity (


) values from human and rodent models. Note that 8-Phenyltheophylline (8-PT)  is the standard functional analog used in research due to the poor solubility of the unsubstituted this compound.
Table 1: Receptor Affinity (

) Comparison
Receptor SubtypeCaffeine (

)
8-Phenyltheophylline (

)
Selectivity Shift
A1 (Gi-coupled) ~50,000 nM (50

M)
20 – 100 nM ~500x Potency Increase
A2A (Gs-coupled) ~10,000 - 20,000 nM100 – 1,000 nM ~100x Potency Increase
A2B (Gs-coupled) ~100,000 nM (Weak)~1,000 - 5,000 nMSignificant Increase
A3 (Gi-coupled) >100,000 nM (Inactive)Variable / WeakMinimal Relevance

Key Takeaway:

  • Caffeine is a "blunt instrument." It requires high concentrations to achieve full blockade, which often introduces off-target effects (e.g., phosphodiesterase inhibition).

  • 8-PT is a "precision tool" for general adenosine blockade. While it is not highly selective between A1 and A2A subtypes (it blocks both), its high affinity allows it to be used at low concentrations where caffeine would be ineffective.

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Filtration Method)

Objective: Determine


 values to quantify the affinity gap between Caffeine and 8-PT.

Materials:

  • Membranes: HEK293 cells overexpressing human A1 or A2A receptors.

  • Radioligand:

    
    -DPCPX (for A1) or 
    
    
    
    -ZM241385 (for A2A).
  • Displacer: Caffeine (10

    
    M - 10 mM) and 8-PT (0.1 nM - 10 
    
    
    
    M).

Workflow:

  • Preparation: Thaw membrane prep and resuspend in Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , pH 7.4). Note: Adenosine deaminase (ADA) must be added (2 U/mL) to degrade endogenous adenosine that would compete with binding.
    
  • Incubation:

    • Mix: 50

      
      L Membrane + 50 
      
      
      
      L Radioligand (
      
      
      concentration) + 50
      
      
      L Displacer (Caffeine or 8-PT).
    • Incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

Self-Validation Step:

  • Calculate specific binding: (Total Binding - Non-Specific Binding). Specific binding should be >50% of total.

  • 
     Calculation: Use the Cheng-Prusoff equation: 
    
    
    
    .
Diagram: Radioligand Binding Workflow

BindingAssay Prep Membrane Prep + ADA (2 U/mL) Incubate Incubation (90 min, 25°C) Ligand + Displacer Prep->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Count Scintillation Counting (Determine Ki) Filter->Count

Caption: Standard filtration assay workflow for determining receptor affinity.

Functional Application: Signaling Pathway Blockade

Understanding where these compounds act is critical for interpreting physiological data. Both compounds block the G-protein coupled signaling, preventing the modulation of adenylyl cyclase (AC).[3]

  • A1 Receptor: Normally inhibits AC (lowering cAMP). Antagonists (Caffeine/8-PT) prevent this drop, appearing to increase cAMP relative to an adenosine-suppressed state.

  • A2A Receptor: Normally stimulates AC (increasing cAMP).[3] Antagonists prevent this rise.[3][4]

Diagram: Adenosine Signaling & Antagonism

Signaling cluster_A1 A1 Pathway (Inhibitory) cluster_A2 A2A Pathway (Stimulatory) Adenosine Endogenous Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi Protein A1R->Gi AC_A1 Adenylyl Cyclase Gi->AC_A1 cAMP_Down Decrease cAMP AC_A1->cAMP_Down Gs Gs Protein A2AR->Gs AC_A2 Adenylyl Cyclase Gs->AC_A2 cAMP_Up Increase cAMP AC_A2->cAMP_Up Blocker Caffeine / 8-PT (Antagonist) Blocker->A1R BLOCKS Blocker->A2AR BLOCKS

Caption: Antagonists prevent Adenosine-mediated modulation of cAMP levels via Gi and Gs pathways.

Recommendation: When to Use Which?
Scenario Recommended Compound Rationale
Dietary/Clinical Modeling Caffeine To mimic human consumption or study low-affinity, broad-spectrum effects.
Receptor Characterization 8-Phenyltheophylline When you need to ensure complete receptor saturation without using millimolar concentrations that cause toxicity.
In Vivo Potency 8-Phenyltheophylline Due to higher affinity, it is effective at lower doses, reducing the risk of non-specific PDE inhibition.
Solubility Constraints Caffeine Caffeine is significantly more water-soluble. 8-PT often requires DMSO or pH adjustments.
References
  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor." Biochemical Pharmacology.

  • Bruns, R. F., et al. (1980). "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists." Proceedings of the National Academy of Sciences.

  • Fredholm, B. B., et al. (1999).[1] "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

  • BenchChem. (2025).[3] "Validating the Selectivity of 8-Butyltheophylline for A1 vs. A2A Adenosine Receptors." BenchChem Technical Guides.

Sources

8-Phenylxanthine vs. DPCPX: Binding Affinity & Selectivity Analysis

[1][2]

Executive Summary

This guide provides a technical comparison between 8-phenylxanthine derivatives (specifically 1,3-dipropyl-8-phenylxanthine, DPPX ) and DPCPX (1,3-dipropyl-8-cyclopentylxanthine).[1]

While both compounds are xanthine-based antagonists of adenosine receptors (ARs), they serve fundamentally different roles in pharmacological research:

  • DPCPX is the gold standard for A1 receptor selectivity , offering high affinity (

    
     ~0.45–3.9 nM) and significant selectivity over A2 subtypes (~700-fold).
    
  • This compound (and its derivative 8-PT) acts as a non-selective or partially selective antagonist , often used to block broad adenosine signaling or as a scaffold for functionalized congeners (e.g., XAC).

Chemical & Pharmacological Profile

The core difference lies in the substituent at the C8 position of the xanthine scaffold. This structural variation dictates the steric fit within the receptor's orthosteric binding pocket, driving subtype selectivity.

FeatureDPCPX This compound (DPPX)
IUPAC Name 8-Cyclopentyl-1,3-dipropylxanthine1,3-Dipropyl-8-phenylxanthine
Core Structure Xanthine (Purine-2,6-dione)Xanthine (Purine-2,6-dione)
C8 Substituent Cyclopentyl (Cycloalkyl, non-planar)Phenyl (Aromatic, planar)
Primary Target Adenosine A1 Receptor (Highly Selective)Adenosine A1 (Moderate Selectivity) / Non-selective
Solubility Low (Lipophilic); soluble in DMSO/EthanolVery Low; often requires polar modifications (e.g., sulfonation)
Key Application Defining A1-mediated responses; Radioligand for A1General AR blockade; Scaffold for polar derivatives
Structural Hierarchy & Selectivity Logic

Gcluster_0C8 Substitution StrategyXanthineXanthine ScaffoldPhenylC8-Phenyl Group(Planar Aromatic)Xanthine->PhenylCycloC8-Cyclopentyl Group(Bulky Hydrophobic)Xanthine->CycloDPPXDPPX / 8-PT(this compound)Phenyl->DPPXDPCPXDPCPX(8-cyclopentylxanthine)Cyclo->DPCPXOutcome1Moderate AffinityLow/Mixed SelectivityDPPX->Outcome1 Steric Clash in A2?Outcome2High Affinity (nM)High A1 Selectivity (>700x)DPCPX->Outcome2 Perfect Fit in A1 Pocket

Figure 1: Structural-Activity Relationship (SAR). The transition from a planar phenyl ring to a bulky cyclopentyl group at C8 drastically enhances A1 receptor selectivity.

Binding Affinity Analysis ( Values)

The following data aggregates consensus

DPCPX
Comparative Affinity Table (

in nM)
Receptor SubtypeDPCPX (

)
DPPX / 8-PT (

)
Selectivity Ratio (DPCPX)
A1 (Human/Rat) 0.45 – 3.9 nM 20 – 70 nM Reference
A2A 130 – 330 nM~300 – 1000 nM~700-fold (A1 vs A2A)
A2B ~50 nM*> 1000 nMModerate Selectivity
A3 ~4000 nM> 10,000 nMHigh Selectivity
  • A1 Affinity: DPCPX exhibits sub-nanomolar to low-nanomolar affinity, making it ~10-50x more potent than DPPX.

  • A2B Controversy: While DPCPX is A1 selective, some assays (e.g., Tocris data) indicate a

    
     of ~50 nM at human A2B receptors. Researchers should be cautious when using high concentrations (>100 nM) of DPCPX, as it may cross-react with A2B.
    
  • This compound Behavior: The phenyl group confers affinity but lacks the discrimination power of the cyclopentyl group. 8-phenyltheophylline (8-PT) is often used at 10 µM to block all adenosine receptors, whereas DPCPX is used at 10-50 nM to block only A1.

Experimental Methodology: Radioligand Binding Assay

To verify these affinities in your own system, use the following standardized protocol. This workflow uses


-DPCPX12
Protocol: Saturation Binding Assay (A1 Receptor)

Objective: Determine


  • Membrane Preparation:

    • Source: Rat cerebral cortex or CHO cells stably expressing hA1.

    • Lysis: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Wash: Centrifuge at 48,000

      
       for 20 min; resuspend and repeat twice to remove endogenous adenosine (critical step).
      
    • Deaminase Treatment: Treat final suspension with Adenosine Deaminase (ADA) (2 U/mL) for 30 min at 37°C to degrade residual endogenous adenosine.

  • Incubation:

    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , 1 mM EDTA, pH 7.4.
      
    • Radioligand:

      
      -DPCPX (0.1 – 10 nM concentration range).
      
    • Non-Specific Binding (NSB): Define using 10 µM R-PIA or CPA (A1 selective agonists) or 10 µM 8-PT .

    • Time: Incubate for 90 minutes at 25°C (Equilibrium).

  • Termination & Analysis:

    • Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash: 3 x 3 mL ice-cold buffer.[3]

    • Counting: Liquid scintillation counting.

    • Calculation: Use the Cheng-Prusoff equation to determine

      
       from competition assays:
      
      
      
Workflow Diagram

BindingAssayPrepMembrane Prep+ Adenosine DeaminaseIncubateIncubation(90 min @ 25°C)Prep->IncubateFilterGF/B Filtration(Vacuum Harvest)Incubate->FilterCountScintillation Counting(Data Analysis)Filter->CountLigand[3H]-DPCPXLigand->IncubateCompetitorTest Compound(DPCPX or 8-PX)Competitor->Incubate

Figure 2: Radioligand Binding Workflow. Critical steps include ADA treatment to remove endogenous adenosine and PEI-soaked filters to minimize lipophilic ligand absorption.

Mechanistic Insight & Application Guide
Why the Cyclopentyl Group Matters

The A1 receptor possesses a specific hydrophobic sub-pocket near the orthosteric site.

  • This compound: The planar phenyl ring binds via

    
    -stacking interactions but does not fully occupy the hydrophobic depth of the A1 sub-pocket.
    
  • DPCPX: The cyclopentyl group is non-planar and bulky. It acts as a "hydrophobic plug," fitting snugly into the A1-specific pocket (involving residues like Thr270 and Leu250 in human A1). This steric complementarity excludes the molecule from the A2A receptor, which has a narrower cleft in this region.

Selection Guide: When to use which?
ScenarioRecommended CompoundRationale
Characterizing A1 Receptors DPCPX High selectivity ensures observed effects are A1-mediated.
Blocking ALL Adenosine Receptors 8-PT / 8-SPT 8-phenyl derivatives (especially sulfophenyl for solubility) block A1, A2A, and A2B broadly.
In Vivo CNS Studies DPCPX Good blood-brain barrier (BBB) permeability and high potency.
Development of Conjugates This compound (XAC) The phenyl ring is easily functionalized (e.g., amines, carboxylic acids) to create tethered ligands or fluorescent probes.
References
  • Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) - a selective high affinity antagonist radioligand for A1 adenosine receptors.[1][4][2] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Bruns, R. F., et al. (1987).[5] Adenosine receptor binding: Structure-activity analysis of 8-phenylxanthines. Molecular Pharmacology.[6]

  • Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors.[7][8][9] Journal of Medicinal Chemistry.[7][9]

  • Tocris Bioscience. DPCPX Product Information & Biological Activity.

  • Klotz, K. N., et al. (1998). Comparative pharmacology of human adenosine receptor subtypes - characterization of stably expressed receptors in CHO cells. Naunyn-Schmiedeberg's Archives of Pharmacology.

Reproducing 8-Phenylxanthine Antagonist Effects: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benchmark of Adenosine Antagonism

8-Phenylxanthine (8-PX), often referred to as 8-phenyltheophylline (8-PT), represents a pivotal evolution in purinergic pharmacology. While naturally occurring xanthines like theophylline and caffeine provided the first evidence of adenosine receptor antagonism, their low affinity and lack of selectivity limited their utility as precise research tools.

The introduction of a phenyl group at the 8-position of the xanthine scaffold created a compound with significantly enhanced affinity—approximately 100-fold greater than theophylline—while retaining a non-selective profile across A1 and A2 receptor subtypes. For modern drug development, reproducing the effects of 8-PX is essential not because it is a clinical candidate, but because it serves as a standardized competitive antagonist for validating new assay systems and benchmarking novel ligands.

This guide provides a rigorous, self-validating framework for reproducing 8-PX's pharmacological profile, comparing it against its precursor (Theophylline) and its highly selective successor (DPCPX).

Comparative Profiling: Affinity and Selectivity[1][2]

To reproduce the literature effects of 8-PX, one must first establish the expected quantitative baselines. The following data synthesizes seminal findings from Bruns et al. (1983, 1987) and Daly et al. (1985), providing the target values for assay validation.

Table 1: Comparative Values (Rat Brain Membranes)
CompoundStructure ClassA1 Affinity (

)
A2 Affinity (

)
Selectivity (A1/A2)Role in Research
Theophylline 1,3-dimethylxanthine~14,000 nM~10,000 nMNon-selective (~1.[1]4)Low-affinity reference
This compound 8-phenyl-1,3-dimethylxanthine~100 - 200 nM ~500 - 1,000 nM Slight A1 pref (~0.2)High-affinity non-selective benchmark
DPCPX 8-cyclopentyl-1,3-dipropylxanthine0.45 nM330 nMHighly A1 selective (~700)A1-specific tool

Key Insight: 8-PX bridges the gap between the millimolar activity of caffeine/theophylline and the picomolar activity of modern antagonists. If your assay yields a


 for 8-PX > 1 µM, your system likely suffers from ligand depletion or solubility artifacts.

Critical Variables for Reproduction

Reproducing the specific binding profile of 8-PX requires controlling two specific variables that often lead to experimental failure: Solubility and Non-Specific Binding .

The Solubility Paradox

8-PX is hydrophobic and poorly soluble in aqueous buffers at neutral pH (pH 7.4). Literature values often vary because precipitated compound in the assay well mimics "inhibition" (false positive) or reduces effective concentration (false negative).

  • Causality: The planar xanthine ring with the 8-phenyl substituent promotes

    
    -
    
    
    
    stacking and crystallization in water.
  • Protocol Requirement: Stock solutions must be prepared in 100% DMSO or high pH (pH > 10) buffers, then diluted immediately before use.

Mechanism of Action Visualization

Understanding the pathway is crucial for interpreting functional assays (cAMP). 8-PX acts as a competitive antagonist, preventing Adenosine from engaging G-protein coupling.

AdenosineSignaling cluster_membrane Cell Membrane Adenosine Adenosine (Agonist) A1R A1 Receptor (Gi-coupled) Adenosine->A1R Activates A2R A2 Receptor (Gs-coupled) Adenosine->A2R Activates EightPX This compound (Antagonist) EightPX->A1R Blocks EightPX->A2R Blocks AC Adenylyl Cyclase A1R->AC Inhibits (Gi) A2R->AC Stimulates (Gs) cAMP cAMP AC->cAMP Catalysis ATP ATP

Figure 1: Mechanism of Action. 8-PX competitively blocks both A1 (Gi-coupled) and A2 (Gs-coupled) receptors, neutralizing their modulation of Adenylyl Cyclase.

Validated Experimental Protocols

Protocol A: Solubilization & Stock Preparation (The "Zero-Crash" Method)

Objective: Create a stable stock solution that does not precipitate upon dilution.

  • Weighing: Weigh 5 mg of this compound (MW: ~256.26 g/mol ).

  • Primary Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock.

    • Note: Sonicate for 5-10 minutes at 30°C if visual particulates remain.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics) and store at -20°C.

  • Assay Dilution (Critical Step):

    • Do not dilute directly into cold buffer.

    • Perform serial dilutions in 100% DMSO first.

    • Add the DMSO dilution to the assay buffer (pre-warmed to 25°C) only at the final step.

    • Limit: Final DMSO concentration must be

      
       (v/v) to avoid solvent effects on the receptor.
      
Protocol B: Radioligand Binding Assay (A1 Receptor Focus)

Objective: Determine


 to validate affinity against Table 1.

Reagents:

  • Tissue: Rat cerebral cortex membranes (rich in A1).

  • Radioligand:

    
     (0.5 nM final) or 
    
    
    
    .
  • Non-specific control: 10 µM CPA (Cyclopentyladenosine) or 100 µM Theophylline.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membranes and resuspend in Tris-HCl buffer + 2 IU/mL Adenosine Deaminase (to remove endogenous adenosine).

  • Incubation:

    • Tube A: Membrane +

      
       + Buffer (Total Binding).
      
    • Tube B: Membrane +

      
       + 10 µM CPA (Non-Specific Binding).
      
    • Tube C-G: Membrane +

      
       + 8-PX  (1 nM to 10 µM log scale).
      
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the hydrophobic ligand).

  • Analysis: Liquid scintillation counting.

Self-Validation Check:

  • Specific binding should be >80% of total binding.

  • If 8-PX

    
     > 1 µM, check if the compound precipitated (cloudy buffer) or if the filters were not PEI-treated.
    
Protocol C: Functional cAMP Accumulation

Objective: Demonstrate functional antagonism.

System: CHO cells stably expressing human A2A receptors. Agonist: NECA (non-selective potent agonist).

  • Pre-treatment: Incubate cells with 8-PX (various concentrations) for 15 mins.

  • Stimulation: Add NECA (

    
     concentration) and incubate for 30 mins.
    
  • Detection: Lyse cells and measure cAMP via TR-FRET or ELISA.

  • Result: 8-PX should cause a rightward shift in the NECA dose-response curve (Schild plot slope ~1.0).

Experimental Workflow Diagram

This diagram outlines the critical path for the Radioligand Binding Assay, highlighting the specific quality control (QC) checkpoints required for 8-PX.

BindingAssay Start Start: 10mM 8-PX Stock (in 100% DMSO) Dilution Serial Dilution (in DMSO) Start->Dilution BufferMix Dilute into Assay Buffer (Final DMSO < 1%) Dilution->BufferMix QC1 QC: Check for Precipitate BufferMix->QC1 QC1->Start Cloudy (Fail) Incubation Incubation (90 min @ 25°C) QC1->Incubation Clear MembranePrep Membrane Prep + Adenosine Deaminase MembranePrep->Incubation Filtration Filtration (GF/B + PEI) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki & Hill Slope Counting->Analysis

Figure 2: Validated workflow for 8-PX Radioligand Binding. Note the critical QC step for precipitation.

References

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983).[2] Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists.[2] Proceedings of the National Academy of Sciences, 80(7), 2077–2080.

  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors.[1] Journal of Medicinal Chemistry, 29(7), 1305–1308.

  • Bruns, R. F., Lu, G. H., & Pugsley, T. A. (1986).[2] Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes. Molecular Pharmacology, 29(4), 331–346.

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[2][1][3][4] Handbook of Experimental Pharmacology, (200), 151–199.

  • BenchChem. (2025).[5][6] Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 8-Phenylxanthine: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Scientist: In the field of drug discovery and development, our pursuit of innovation must be anchored in an unwavering commitment to safety. 8-Phenylxanthine, a potent and selective adenosine receptor antagonist, is a valuable tool in our research arsenal.[1] However, like any powdered chemical agent, its handling demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist; it provides the rationale behind each procedural step, empowering you to make informed safety decisions. The goal is not just to follow a protocol but to internalize a culture of safety that protects you, your colleagues, and the integrity of your research.

Hazard and Risk Assessment: Understanding the Compound

This compound (also known as 8-Phenyltheophylline) is a crystalline solid, typically supplied as a fine powder. The primary risks associated with this compound stem from its physical form and its chemical properties.

Key Hazards:

  • Respiratory Irritation: As a fine powder, this compound can easily become airborne, creating a risk of inhalation. Safety Data Sheets (SDS) explicitly state that it may cause respiratory irritation.[2]

  • Skin Irritation: Direct contact with the skin can cause irritation.[2]

  • Serious Eye Damage: The compound is classified as causing serious eye irritation or damage.[2] Accidental contact with the eyes can lead to severe injury.

  • Ingestion: It is considered harmful if swallowed.

While no official Occupational Exposure Limit (OEL) has been established by bodies like OSHA or NIOSH, the principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize any potential for exposure.[2][3]

Core PPE Protocol: Your Non-Negotiable Barrier

For any work involving this compound, the following personal protective equipment constitutes the minimum requirement. This equipment creates a fundamental barrier between you and the chemical agent.[4]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. However, for tasks involving weighing or transferring powder, chemical splash goggles are required to provide a complete seal around the eyes.[5]

  • Hand Protection: Nitrile gloves are the standard for handling solid chemicals. Always double-check the breakthrough time and compatibility if you are using solvents. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect your skin and personal clothing from contamination.

Task-Specific PPE Escalation: A Risk-Based Approach

The level of required PPE escalates with the increased risk of exposure. The following table and workflow outline the necessary precautions for common laboratory tasks.

Table 1: Task-Based PPE Requirements for this compound
Task Risk Level Primary Engineering Control Minimum Required PPE
Handling Sealed Containers LowLaboratory BenchLab Coat, Safety Glasses, Nitrile Gloves
Weighing Powder / Preparing Solutions ModerateCertified Chemical Fume HoodLab Coat, Chemical Goggles, Nitrile Gloves
Sonicating or Heating Solutions ModerateCertified Chemical Fume HoodLab Coat, Chemical Goggles, Nitrile Gloves, Face Shield (if splash risk)
Cleaning Spills / Large-Scale Transfers HighVentilated Area / Spill KitLab Coat, Chemical Goggles, Face Shield, Nitrile Gloves, NIOSH-approved N95 Respirator
Experimental Workflow: PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This self-validating system ensures that your safety measures are always commensurate with the risk of the procedure.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Control Selection start Start: Plan Experiment with this compound assess_risk Assess Task: Weighing? Solution Prep? Spill Cleanup? start->assess_risk weighing Task: Weighing Powder or Preparing Stock Solution assess_risk->weighing Powder Handling spill Task: Spill Cleanup or Large-Scale Transfer assess_risk->spill High Exposure Potential handling_sealed Task: Handling Sealed Vials/Solutions assess_risk->handling_sealed Low Exposure Potential fume_hood Action: Work inside a Certified Chemical Fume Hood weighing->fume_hood respirator Action: Don N95 Respirator, Goggles, Face Shield, Gloves, Lab Coat spill->respirator base_ppe Action: Don Lab Coat, Safety Glasses, Gloves handling_sealed->base_ppe end_node Proceed with Experiment fume_hood->end_node respirator->end_node base_ppe->end_node

Caption: PPE selection workflow based on experimental risk.

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow these steps precisely.

Step-by-Step Protocol

A. Donning (Putting On) PPE

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): If your risk assessment requires a respirator (e.g., N95), perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Put on your chemical splash goggles. If using a face shield, place it over the goggles.

  • Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

B. Doffing (Taking Off) PPE The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.

  • Goggles/Face Shield: Remove eye and face protection from the back by lifting the strap over your head. Avoid touching the front surface.

  • Lab Coat: Unbutton the lab coat. Remove it by peeling it off your shoulders, turning the sleeves inside out. Fold the contaminated outer surface inward and store or dispose of it according to lab policy.

  • Respirator (if used): Remove the respirator from the back by pulling the straps over your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][5]

DonningDoffing cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves (Peel off) f2 2. Goggles / Face Shield (from back) f1->f2 f3 3. Lab Coat (Turn inside out) f2->f3 f4 4. Respirator (from back) f3->f4 f5 5. WASH HANDS f4->f5

Caption: The correct sequence for donning and doffing PPE.

Decontamination and Disposal Plan

  • Work Surfaces: All surfaces used for handling this compound should be decontaminated at the end of the procedure. Use a suitable laboratory disinfectant or cleaning agent, ensuring it is compatible with the surface material.

  • Contaminated PPE: All disposable PPE, including gloves, N95 respirators, and any contaminated wipes, must be disposed of in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound must be disposed of through your institution's hazardous waste management program.[2] Do not pour chemical waste down the drain.

By adhering to these protocols, you build a framework of safety that allows for the confident and responsible handling of this compound in your research endeavors.

References

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Available at: [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Available at: [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]

  • National Center for Biotechnology Information. (2023, July 3). Methylxanthines - StatPearls. Available at: [Link]

  • Wikipedia. 8-Phenyltheophylline. Available at: [Link]

  • ABclonal. Safety Data Sheet. Available at: [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]

  • QBE. Occupational Exposure Limits. Available at: [Link]

  • National Center for Biotechnology Information. (2020, July 18). Xanthine Derivatives - LiverTox. Available at: [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. Available at: [Link]

  • California Code of Regulations. Title 8, Section 5155. Airborne Contaminants. Available at: [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction. Available at: [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits - Annotated Tables. Available at: [Link]

  • PubMed. 125I-labeled this compound derivatives: antagonist radioligands for adenosine A1 receptors. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.